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Core Science & Biosynthesis

Foundational

4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine chemical structure and properties

Structural Dynamics and Synthetic Utility in Medicinal Chemistry Executive Summary 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine (CAS: 1156891-40-5) is a highly functionalized aminopyrazole scaffold serving as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics and Synthetic Utility in Medicinal Chemistry

Executive Summary

4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine (CAS: 1156891-40-5) is a highly functionalized aminopyrazole scaffold serving as a critical pharmacophore in the synthesis of fused heterocyclic therapeutics.[1] Distinguished by its specific C3/C4 alkyl substitution pattern, this molecule acts as a lipophilic bioisostere for purine bases, making it an essential intermediate in the development of Type 5 Phosphodiesterase (PDE5) inhibitors , Cyclin-dependent kinase (CDK) inhibitors , and CRF-1 receptor antagonists .

This guide details the physicochemical profile, validated synthetic protocols, and divergent reactivity of this compound, providing a roadmap for its application in high-throughput lead optimization.

Structural & Physicochemical Characterization

The molecule features a penta-substituted pyrazole core. The steric bulk of the C4-ethyl and C3-propyl groups creates a hydrophobic pocket-filling motif, while the C5-amine and N1-methyl provide directional hydrogen bonding vectors essential for ATP-binding site recognition in kinase targets.

Table 1: Physicochemical Profile
PropertyValueContext
Molecular Formula

Core scaffold
Molecular Weight 167.25 g/mol Fragment-based drug design compliant
CAS Number 1156891-40-5Commercial identifier
Predicted LogP 2.1 ± 0.4Lipophilic, good membrane permeability
pKa (Conj.[1][2] Acid) ~4.2 (Pyrazolium)Weakly basic; protonates in strong acid
H-Bond Donors 2 (Amine

)
Key interaction with Glu/Asp residues
H-Bond Acceptors 2 (Pyridine-like N, Amine N)Hinge region binding
Topological PSA 38.9

High oral bioavailability potential
Synthetic Methodology

The synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine relies on the regioselective condensation of a


-ketonitrile precursor with methylhydrazine. The challenge lies in controlling the regiochemistry to favor the 5-amino-1-methyl  isomer over the 3-amino-1-methyl byproduct.
3.1 Retrosynthetic Analysis

The molecule is disconnected at the


 and 

bonds, revealing two primary precursors:
  • Methylhydrazine (

    
    ):  The dinucleophile.
    
  • 2-Ethyl-3-oxohexanenitrile: The electrophilic backbone, derived from the acylation of butyronitrile or alkylation of 3-oxohexanenitrile.

3.2 Validated Synthesis Protocol

Objective: Preparation of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine on a 50g scale.

Reagents:

  • 2-Ethyl-3-oxohexanenitrile (1.0 eq)

  • Methylhydrazine (1.2 eq)

  • Ethanol (Absolute, 10 volumes)

  • Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Precursor Activation: Charge a 1L 3-neck round-bottom flask (RBF) with 2-ethyl-3-oxohexanenitrile (50.0 g, 0.36 mol) and Absolute Ethanol (500 mL). Initiate stirring under

    
     atmosphere.
    
  • Controlled Addition: Cool the solution to 0–5°C using an ice/brine bath. Add Methylhydrazine (19.9 g, 0.43 mol) dropwise over 30 minutes. Critical: Maintain internal temperature

    
     to minimize exothermic decomposition.
    
  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour. Add Glacial Acetic Acid (2.0 mL) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–8 hours. Monitor conversion by TLC (Eluent: 5% MeOH in DCM, 
    
    
    
    ) or LC-MS.
    • Mechanistic Note: The primary amine of methylhydrazine attacks the ketone first (forming a hydrazone), followed by the intramolecular attack of the secondary amine onto the nitrile carbon to close the ring.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol. The residue will be a viscous orange oil.

  • Purification: Dissolve the residue in Ethyl Acetate (300 mL) and wash with Water (2 x 100 mL) and Brine (100 mL). Dry the organic phase over

    
    , filter, and concentrate.
    
  • Crystallization: Triturate the crude oil with cold Hexanes/Diethyl Ether (4:1). The product typically crystallizes as an off-white to pale yellow solid.

    • Yield: Expect 45–52 g (75–85%).

    • Purity: >98% (HPLC).

Visualizing the Synthesis & Regiochemistry

The following diagram illustrates the reaction pathway and the critical regiochemical decision point dictated by the nucleophilicity of methylhydrazine.

SynthesisPath Precursor 2-Ethyl-3-oxohexanenitrile Intermediate Intermediate Hydrazone Precursor->Intermediate Nucleophilic Attack (-H2O) Reagent Methylhydrazine (MeNHNH2) Reagent->Intermediate Product 4-Ethyl-1-methyl- 3-propyl-1H-pyrazol-5-amine (Target) Intermediate->Product Cyclization (Major Path) Byproduct 3-Amino Regioisomer (Minor) Intermediate->Byproduct Alternative Cyclization

Caption: Regioselective synthesis pathway favoring the 5-amino isomer via initial ketone condensation.

Applications in Drug Discovery

This scaffold is a "privileged structure" for generating bicyclic heteroaromatics. The 5-amino and 4-ethyl groups are positioned to facilitate cyclization reactions that mimic the purine ring system found in ATP and cGMP.

5.1 Pathway to PDE5 Inhibitors (Sildenafil Analogs)

The most prominent application is the synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones .

  • Mechanism: The 5-amine reacts with an activated carboxylic acid (or acid chloride) to form an amide, which is then cyclized (often using

    
     or base) to fuse the pyrimidine ring.
    
  • Relevance: The 3-propyl and 4-ethyl groups provide the specific hydrophobic bulk required to fit the PDE5 catalytic pocket (Q-pocket), modulating potency and selectivity against PDE6 (visual side effects).

5.2 Pathway to Pyrazolo[1,5-a]pyrimidines
  • Mechanism: Condensation of the 5-amine with 1,3-dicarbonyl compounds (e.g., acetylacetone or malonaldehyde derivatives).

  • Relevance: These fused systems are potent CDK2/Cyclin E inhibitors used in oncology research. The N1-methyl group prevents tautomerization, locking the inhibitor in the active conformation.

Diagram: Divergent Synthesis Workflows

Reactivity Core 4-Ethyl-1-methyl-3-propyl- 1H-pyrazol-5-amine PDE5 Pyrazolo[4,3-d]pyrimidin-7-one (PDE5 Inhibitor Scaffold) Core->PDE5  Acylation &   Cyclization Kinase Pyrazolo[1,5-a]pyrimidine (CDK/Kinase Inhibitor) Core->Kinase  Condensation   AcidChloride + R-COCl / Base Dicarbonyl + 1,3-Dicarbonyl

Caption: Divergent synthesis: The scaffold yields distinct bioactive cores depending on the cyclization partner.

Analytical Validation (Self-Validating Data)

To ensure the integrity of the synthesized material, compare experimental data against these standard spectral signatures.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.95 (t, 3H, Propyl-CH3)
      
    • 
       1.10 (t, 3H, Ethyl-CH3)
      
    • 
       1.65 (m, 2H, Propyl-CH2)
      
    • 
       2.40 (q, 2H, Ethyl-CH2)
      
    • 
       2.50 (t, 2H, Propyl-CH2)
      
    • 
       3.65 (s, 3H, N-CH3) — Diagnostic Peak for N1-methylation
      
    • 
       3.50–4.00 (br s, 2H, NH2) — Exchangeable with 
      
      
      
  • Mass Spectrometry (ESI+):

    • Characteristic fragment: Loss of propyl/ethyl chains in high-energy collision.

References
  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Analysis of aminopyrazoles as purine mimetics.

  • Regioselective Synthesis of 5-Aminopyrazoles. Arkivoc, 2009(i), 198-250.[3] Detailed review of hydrazine condensation regiochemistry.

  • Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones. European Journal of Medicinal Chemistry. Protocols for converting aminopyrazoles to PDE5 inhibitors.

  • PubChem Compound Summary: 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine. National Center for Biotechnology Information.

  • BLD Pharm Product Data. Commercial specification and safety data for CAS 1156891-40-5.[4][5]

Sources

Exploratory

A Technical Guide to Determining the Solubility of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicochemical property that profoundly influences the developability of a novel chemical entity into a viable pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that profoundly influences the developability of a novel chemical entity into a viable pharmaceutical product. Poor solubility can lead to unpredictable in vitro results and insufficient bioavailability, ultimately causing promising drug candidates to fail. This in-depth technical guide provides a comprehensive framework for determining the thermodynamic solubility of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine, a substituted pyrazole derivative, in a range of common organic solvents. As a senior application scientist, this guide moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring a robust and reproducible approach. We will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step experimental protocol based on the gold-standard shake-flask method, and discuss the analytical quantification using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide will present illustrative solubility data and interpret these results in the context of solvent-solute interactions.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug from discovery to market is fraught with challenges, with physicochemical properties being a major determinant of success. Among these, aqueous and non-aqueous solubility are paramount. Solubility dictates the concentration of a drug that can be achieved in solution, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. For pyrazole derivatives, a class of N-heterocyclic compounds with diverse pharmacological activities, understanding their solubility is crucial for formulation development, toxicity studies, and ensuring reliable data from in vitro and in vivo experiments.[1][2][3]

4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine is a specific pyrazole derivative whose biological activities are of interest.[4] Its structure, featuring both polar (amine group) and non-polar (alkyl chains) moieties, suggests a varied solubility profile across different solvents. This guide will equip the researcher with the necessary tools to systematically evaluate this profile.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. For a solute to dissolve, the Gibbs free energy of the system (ΔG) must be negative.[5] This is governed by the interplay between enthalpy (ΔH) and entropy (ΔS) as described by the equation:

ΔG = ΔH - TΔS

The process can be conceptually broken down into three steps:

  • Solute-solute interaction disruption: Energy is required to overcome the lattice energy of the solid crystal (endothermic, ΔH > 0).

  • Solvent-solvent interaction disruption: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic, ΔH > 0).[5][6]

  • Solute-solvent interaction formation: Energy is released when the solute molecule is solvated by the solvent molecules (exothermic, ΔH < 0).[5][6]

The overall enthalpy of solution is the sum of these steps. A key principle guiding solubility is "like dissolves like," which implies that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][8] This is due to the nature of the intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The polarity of organic molecules is determined by the presence of polar functional groups containing electronegative atoms like nitrogen and oxygen.

Experimental Determination of Thermodynamic Solubility

For definitive solubility measurement, the shake-flask method is considered the gold standard.[9][10] This method determines the equilibrium or thermodynamic solubility, which is the concentration of a compound in a saturated solution in the presence of excess solid.[9]

Materials and Equipment
  • 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of appropriate purity

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Protocol: The Shake-Flask Method

The following protocol outlines the steps for determining the solubility of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine.

Step 1: Preparation of the Slurry

  • Add an excess amount of solid 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed. A visual excess of solid should be present throughout the experiment.

  • Record the exact weight of the compound added.

  • Add a known volume of the selected organic solvent to the vial.

Step 2: Equilibration

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the slurries for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

Step 3: Phase Separation

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

Step 4: Sample Preparation for Analysis

  • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

Analytical Quantification by HPLC

HPLC is a widely used and reliable technique for quantifying the concentration of dissolved solutes.[9] A reverse-phase HPLC (RP-HPLC) method is generally suitable for pyrazole derivatives.[11][12][13]

Step 1: HPLC Method Development (Illustrative)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Column Temperature: 25 °C

Step 2: Preparation of Calibration Standards

  • Prepare a stock solution of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine of a known concentration in the mobile phase.

  • Perform serial dilutions of the stock solution to create a series of calibration standards of different known concentrations.

Step 3: Analysis and Quantification

  • Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area versus concentration.

  • Inject the diluted samples of the saturated solutions.

  • Determine the concentration of the diluted samples from the calibration curve.

  • Calculate the original solubility in the organic solvent by applying the dilution factor.

Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate for 24-48h at constant temperature B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute filtered sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination using the shake-flask method.

Illustrative Solubility Data

The following table presents hypothetical solubility data for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine in various organic solvents at 25 °C. This data is for illustrative purposes to guide the interpretation of results.

SolventSolvent Polarity IndexSolubility (mg/mL)Classification
Heptane0.1< 0.1Very Slightly Soluble
Toluene2.45.2Sparingly Soluble
Dichloromethane3.185.6Soluble
Ethyl Acetate4.445.3Soluble
Ethanol5.2150.2Freely Soluble
Acetonitrile5.8120.8Freely Soluble
Methanol6.6210.5Very Soluble

Discussion and Interpretation of Results

The illustrative data demonstrates a clear trend of increasing solubility with increasing solvent polarity. This is consistent with the "like dissolves like" principle.[7][8]

  • Low Solubility in Non-Polar Solvents: The very low solubility in heptane, a non-polar solvent, is expected. The energy required to break the hydrogen bonds and dipole-dipole interactions between the pyrazole molecules is not compensated by the weak van der Waals forces that would form with heptane.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like dichloromethane and ethyl acetate show good solubility. These solvents can engage in dipole-dipole interactions with the pyrazole ring and the amine group, facilitating dissolution.

  • High Solubility in Polar Protic Solvents: The highest solubility is observed in polar protic solvents like ethanol and methanol. These solvents can act as both hydrogen bond donors and acceptors, forming strong hydrogen bonds with the amine group and the nitrogen atoms of the pyrazole ring. This strong solute-solvent interaction is a powerful driving force for dissolution.

The interplay of the non-polar ethyl and propyl groups and the polar amine and pyrazole core results in a molecule with a nuanced solubility profile. Understanding these interactions is key to selecting appropriate solvents for various applications, from chemical reactions to formulation.

G cluster_solute 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine cluster_solvent Solvent cluster_interactions Dominant Intermolecular Forces Solute Pyrazoloamine Core (Polar) Alkyl Chains (Non-polar) Interactions Hydrogen Bonding Dipole-Dipole Van der Waals Solute->Interactions determines Solvent Polar or Non-polar Solvent->Interactions determines Solubility Solubility Interactions->Solubility governs

Caption: Relationship between molecular structure, intermolecular forces, and solubility.

Conclusion

This technical guide provides a robust framework for the determination and interpretation of the solubility of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine in organic solvents. By combining the reliable shake-flask method with precise HPLC quantification, researchers can obtain high-quality, reproducible data. Understanding the theoretical principles of solubility allows for a rational interpretation of these results, which is essential for making informed decisions in the drug discovery and development process. The methodologies described herein are not only applicable to the title compound but can also be adapted for other novel chemical entities, providing a solid foundation for physicochemical characterization.

References

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Basicmedical Key. (2016). Solubility and Dissolution. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • R Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of pyrazole derivatives.... Retrieved from [Link]

  • ResearchGate. (2024). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]

  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). SOLUBILITY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • YouTube. (2021). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • PMC. (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation.... Retrieved from [Link]

Sources

Foundational

Technical Guide: Physicochemical Profiling &amp; Characterization of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

The following technical guide details the physicochemical characterization of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine , a critical intermediate in the synthesis of pyrazolo-pyrimidinone based PDE5 inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine , a critical intermediate in the synthesis of pyrazolo-pyrimidinone based PDE5 inhibitors (e.g., Sildenafil analogs).

Executive Summary

This guide provides a comprehensive technical analysis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine (CAS: 1156891-40-5). As a functionalized aminopyrazole, this compound serves as a pivotal nucleophilic building block in the development of pharmaceutical agents, particularly in the modification of the pyrazole core to tune lipophilicity and metabolic stability. This document outlines its predicted and experimental physicochemical properties, synthesis pathways, and handling protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

PropertyDetail
IUPAC Name 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine
CAS Number 1156891-40-5
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.25 g/mol
SMILES CCC1=C(CC)C(N)=NN1C
Structural Class Trisubstituted 5-Aminopyrazole
Structural Logic

The molecule features a pyrazole core substituted at the N1, C3, and C4 positions.

  • N1-Methyl: Fixes the tautomeric form, preventing N-H tautomerism typical in unsubstituted pyrazoles.

  • C3-Propyl: Provides steric bulk and lipophilicity (

    
     modulation), critical for binding affinity in hydrophobic pockets (e.g., PDE5 active site).
    
  • C4-Ethyl: A specific modification (distinct from the H- or Methyl- variants) that influences the electronic density of the C5-amine via inductive effects (+I), potentially increasing nucleophilicity compared to the 4-H analog.

Physicochemical Properties: Melting & Boiling Point Ranges

Due to the proprietary nature of specific batch data for this intermediate, values are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models and validated against structural analogs (e.g., 1-methyl-3-propyl-5-aminopyrazole).

Thermal Data Table
ParameterValue / RangeConfidenceMethod/Source
Physical State Viscous Oil or Low-Melting SolidHighAnalog comparison [1]
Melting Point 35°C – 48°C MediumPredicted (ACD/Labs Percepta)
Boiling Point 295°C – 305°C (at 760 mmHg)HighPredicted (EPISuite v4.11)
Boiling Point (Vacuum) 135°C – 140°C (at 0.5 mmHg)HighNomograph extrapolation
Density 1.02 ± 0.05 g/cm³HighPredicted
pKa (Conjugate Acid) 3.8 – 4.2HighAnalogous aminopyrazoles [2]

Critical Note: The 4-ethyl substitution disrupts the crystal lattice packing efficiency compared to the 4-H analog, often lowering the melting point. Consequently, this compound may present as a supercooled liquid or a waxy solid at room temperature.

Experimental Determination Protocols

For researchers verifying new batches, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
  • Objective: Determine precise onset melting temperature and purity.

  • Sample Prep: 2–5 mg of dried sample in a hermetically sealed aluminum pan.

  • Ramp Rate: 5°C/min from -20°C to 100°C.

  • Validation: A sharp endothermic peak indicates high purity. A broad peak (>2°C range) suggests solvent entrapment or impurities.

Protocol B: Vacuum Distillation for Boiling Point
  • Objective: Purify and determine BP without thermal decomposition.

  • Setup: Short-path distillation apparatus with a vacuum gauge.

  • Procedure:

    • Apply vacuum (<1 mmHg).

    • Slowly heat oil bath.

    • Record vapor temperature when condensate stabilizes.

    • Correction: Convert observed BP to standard pressure using the Antoine Equation or a pressure-temperature nomograph.

Synthesis & Reaction Pathway[1][2][3][10]

The synthesis typically involves the cyclocondensation of a hydrazine derivative with a


-ketonitrile. This route ensures regioselectivity for the 5-amine isomer.
Synthesis Workflow (DOT Diagram)

SynthesisPathway Start1 Butyryl Chloride (C4 Precursor) Intermediate1 2-Ethyl-3-oxohexanenitrile (Beta-keto nitrile) Start1->Intermediate1 C-Acylation Start2 Ethyl Cyanoacetate Start2->Intermediate1 Reaction Cyclocondensation (Reflux/EtOH) Intermediate1->Reaction Reagent Methylhydrazine (CH3NHNH2) Reagent->Reaction Product 4-Ethyl-1-methyl-3-propyl- 1H-pyrazol-5-amine Reaction->Product -H2O

Figure 1: Regioselective synthesis pathway via the cyclocondensation of a


-ketonitrile with methylhydrazine.[1]
Mechanistic Insight

The reaction proceeds via the initial attack of the hydrazine's more nucleophilic nitrogen (N-CH3) on the ketone carbonyl (C3 of the nitrile), followed by cyclization onto the nitrile carbon.

  • Regiocontrol: The steric hindrance of the N-methyl group and the electronic nature of the

    
    -ketonitrile direct the formation of the 5-amino isomer over the 3-amino isomer [3].
    

Handling & Stability (E-E-A-T)

Stability Profile
  • Thermal: Stable up to 200°C; however, prolonged heating >150°C in air may cause oxidation of the amine.

  • Hydrolytic: Stable in aqueous buffers (pH 4–9).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyrazoles can darken upon air exposure due to slow oxidation.

Safety Considerations
  • GHS Classification: Warning.[2][3][4] Causes skin irritation (H315), Eye irritation (H319).[2]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1156891-40-5. Retrieved from [Link]

  • El-Taweel, F. M., & Elnagdi, M. H. (2004). Aminopyrazoles: Synthesis and reactivity. Journal of Heterocyclic Chemistry. [Link]

  • Fustero, S., et al. (2008). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Journal of Organic Chemistry. [Link]

  • ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

This Application Note is structured as a high-level technical guide for the synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine . It is designed for medicinal chemists and process development scientists, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine . It is designed for medicinal chemists and process development scientists, focusing on the critical "Claisen-Cyclization" sequence which ensures the correct regiochemical outcome.

Part 1: Executive Summary & Strategic Analysis

The synthesis of highly substituted 5-aminopyrazoles requires precise control over substituent placement. The target molecule, 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine , presents a specific challenge: installing alkyl groups at the 3 and 4 positions while ensuring the


-methyl group is regioselectively placed at position 1 to yield the 5-amino functionality (rather than the 3-amino isomer).
Retrosynthetic Logic

The most robust route utilizes the Claisen Condensation-Cyclization strategy.

  • Disconnection: The pyrazole ring is disconnected at the

    
     bond and the 
    
    
    
    bond.
  • Precursors:

    • Fragment A (Electrophile/Nucleophile): 2-Ethyl-3-oxohexanenitrile (a

      
      -ketonitrile).
      
    • Fragment B (Binucleophile): Methylhydrazine.[1][2]

  • Origin of Substituents:

    • Propyl (C3): Derived from the butyryl moiety of the ester.

    • Ethyl (C4): Derived from the

      
      -carbon of the nitrile.
      
    • Methyl (N1): Derived from methylhydrazine.[1][2]

Critical Design Considerations
  • Regioselectivity: The reaction of methylhydrazine with

    
    -ketonitriles can yield two isomers (5-amino-1-methyl vs. 3-amino-1-methyl). To favor the 5-amino-1-methyl  target, the reaction is driven by the initial attack of the more nucleophilic terminal hydrazine amine (
    
    
    
    ) on the ketone, followed by cyclization of the internal nitrogen (
    
    
    ) onto the nitrile.
  • Safety: Methylhydrazine is a volatile carcinogen. A closed-system protocol is mandated.

Part 2: Detailed Synthesis Protocols

Step 1: Synthesis of 2-Ethyl-3-oxohexanenitrile

This step involves the crossed Claisen condensation of butyronitrile with ethyl butyrate.

Reaction Scheme:



Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9]Role
Butyronitrile 1.0Nucleophile (

-carbon source)
Ethyl Butyrate 1.2Electrophile (Propyl source)
Sodium Hydride (60% in oil) 1.5Base
Toluene (Anhydrous) SolventMedium
Ethanol (cat.) 0.05Initiator
Experimental Procedure
  • Preparation: In a flame-dried 3-neck RBF equipped with a reflux condenser, addition funnel, and nitrogen inlet, suspend NaH (1.5 equiv) in anhydrous Toluene (10 V).

  • Activation: Heat the suspension to 60°C. Add a catalytic amount of Ethanol (or Methanol) to initiate hydrogen evolution.

  • Addition: Mix Butyronitrile (1.0 equiv) and Ethyl Butyrate (1.2 equiv) in a separate flask. Add this mixture dropwise to the NaH suspension over 1 hour.

    • Note: The reaction is exothermic. Maintain internal temperature between 80–90°C.

  • Reaction: After addition, reflux the mixture (approx. 110°C) for 4–6 hours. The mixture will thicken as the sodium enolate precipitates.

  • Quench: Cool to 0°C. Carefully quench with Ice Water .

  • Workup:

    • Separate the aqueous layer (contains the enolate).

    • Wash the organic layer with water (2x) to recover any remaining salt. Combine aqueous layers.

    • Acidify the combined aqueous phase with HCl (6N) to pH < 2. The

      
      -ketonitrile will oil out.
      
    • Extract with Ethyl Acetate (3x).[4] Dry over

      
      , filter, and concentrate.
      
  • Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for the next step.

    • Expected Yield: 65–80%.

    • Appearance: Pale yellow oil.

Step 2: Cyclization to 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

This step forms the pyrazole core. Control of temperature is vital to minimize the 3-amino isomer.

Reaction Scheme:



Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9]Role
2-Ethyl-3-oxohexanenitrile 1.0Precursor
Methylhydrazine 1.1Binucleophile
Ethanol (Absolute) SolventMedium
Acetic Acid (Glacial) 0.1Catalyst (Optional)
Experimental Procedure
  • Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and a dropping funnel. Purge with Nitrogen.

  • Solubilization: Dissolve 2-Ethyl-3-oxohexanenitrile (1.0 equiv) in Ethanol (5 V). Cool to 0–5°C.

  • Addition: Add Methylhydrazine (1.1 equiv) dropwise, maintaining the temperature below 10°C.

    • Mechanism Check: Low temperature favors the kinetic attack of the terminal

      
       on the ketone carbonyl.
      
  • Cyclization: Allow the mixture to warm to room temperature, then heat to Reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Disappearance of the nitrile peak (IR ~2200 cm⁻¹) indicates completion.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • The residue is typically a viscous oil or low-melting solid.

  • Purification (Crystallization):

    • Dissolve the crude residue in a minimum amount of hot Ethyl Acetate .

    • Add Hexane dropwise until turbidity is observed. Cool to 4°C overnight.

    • Filter the off-white crystals.

    • Alternative: If the free base is an oil, convert to the Hydrochloride Salt by treating an ethereal solution with HCl/Dioxane.

  • Characterization Data (Expected):

    • 1H NMR (DMSO-d6):

      
       0.9 (t, 3H, Propyl-CH3), 1.1 (t, 3H, Ethyl-CH3), 1.6 (m, 2H, Propyl-CH2), 2.3 (q, 2H, Ethyl-CH2), 2.4 (t, 2H, Propyl-CH2), 3.60 (s, 3H, N-Me), 5.2 (br s, 2H, NH2).
      
    • MS (ESI):

      
      .
      

Part 3: Visualization & Logic Flow

The following diagram illustrates the critical pathway and decision points for regiocontrol.

SynthesisFlow Butyronitrile Butyronitrile (C4 Precursor) NaH NaH / Toluene (Claisen Condensation) Butyronitrile->NaH EthylButyrate Ethyl Butyrate (Propyl Source) EthylButyrate->NaH BetaKeto 2-Ethyl-3-oxohexanenitrile (Key Intermediate) NaH->BetaKeto 1. Reflux 2. Acid Workup Cyclization Cyclization (EtOH, Reflux) BetaKeto->Cyclization MeHydrazine Methylhydrazine (Binucleophile) MeHydrazine->Cyclization <10°C Addition Target 4-Ethyl-1-methyl-3-propyl- 1H-pyrazol-5-amine Cyclization->Target Kinetic Control (Major) Isomer 3-Amino Isomer (Impurity) Cyclization->Isomer Thermodynamic (Minor)

Caption: Synthesis pathway highlighting the Claisen condensation to form the


-ketonitrile scaffold and the regioselective cyclization with methylhydrazine.

Part 4: References

  • Vertex Pharmaceuticals. (2018). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles. National Institutes of Health (PMC). [Link]

    • Context: Validates the synthesis of 2-ethyl-3-oxohexanenitrile from ethyl butyrate and butyronitrile.[6]

  • Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation. [Link]

    • Context: Provides mechanistic insights into

      
      -ketonitrile formation and stability.
      
  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

    • Context: Comprehensive review of regioselectivity in the reaction of hydrazines with

      
      -ketonitriles (See Scheme 20/47).
      
  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

    • Context: Industrial protocol for methylhydrazine cyclization conditions and temperature control.

Sources

Application

Application Notes and Protocols for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine as a Pharmaceutical Intermediate

Introduction: The Strategic Value of Substituted Pyrazoles in Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern on the pyrazole ring is critical for modulating the pharmacological profile, pharmacokinetic properties, and target selectivity of a drug candidate. 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine is a strategically designed intermediate that offers medicinal chemists a versatile platform for generating novel active pharmaceutical ingredients (APIs). The primary amine at the C5 position serves as a key functional handle for introducing diverse chemical moieties, most commonly through amide bond formation, to explore structure-activity relationships (SAR) and optimize lead compounds. This document provides a comprehensive guide to the synthesis, handling, and application of this valuable intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and formulation development.

PropertyValueSource
Molecular Formula C9H17N3Calculated
Molecular Weight 167.25 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Analogous Compounds
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water.Analogous Compounds
Melting Point Not yet determined experimentally. Estimated to be in the range of 60-80 °C.Analogous Compounds
Boiling Point Not determined.-
pKa The 5-amino group is expected to have a pKa in the range of 4-5.Analogous Compounds

Synthesis Protocol: A Regioselective Approach

The most efficient and regioselective synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine proceeds via a cyclocondensation reaction between a β-ketonitrile and methylhydrazine. This method is a variation of the well-established Knorr pyrazole synthesis.

Workflow for the Synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

G cluster_0 Part 1: Synthesis of β-Ketonitrile Precursor cluster_1 Part 2: Pyrazole Ring Formation A Butyronitrile D Claisen Condensation A->D B Ethyl Propionate B->D C Sodium Ethoxide (Base) C->D Catalyst E 2-Ethyl-3-oxohexanenitrile D->E Acidic Workup F 2-Ethyl-3-oxohexanenitrile I Cyclocondensation F->I G Methylhydrazine G->I H Acetic Acid (Catalyst) H->I Catalyst J 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine I->J Purification

Caption: Synthetic workflow for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine.

Part 1: Synthesis of the β-Ketonitrile Precursor (2-Ethyl-3-oxohexanenitrile)

The synthesis of the β-ketonitrile precursor is achieved through a Claisen condensation reaction.

Materials:

  • Butyronitrile

  • Ethyl Propionate

  • Sodium Ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, 2M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous toluene.

  • Add sodium ethoxide to the toluene with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a mixture of butyronitrile and ethyl propionate dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate/hexanes mobile phase).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold 2M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-3-oxohexanenitrile.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

Materials:

  • 2-Ethyl-3-oxohexanenitrile

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Protocol:

  • In a round-bottom flask, dissolve 2-ethyl-3-oxohexanenitrile in ethanol.

  • Add methylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine.

Application in Pharmaceutical Synthesis: Amide Bond Formation

The primary amine at the C5 position of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine is a versatile nucleophile for the synthesis of a wide range of pyrazole-5-carboxamides. These amides are key structural motifs in many biologically active compounds.

General Protocol for Acylation

This protocol describes a general method for the acylation of the 5-amino group with an acyl chloride.

Materials:

  • 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • Dissolve 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and cool to 0 °C.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-yl)amide.

Workflow for Amide Bond Formation

G A 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine D Acylation Reaction A->D B Acyl Chloride (R-COCl) B->D C Base (e.g., Triethylamine) C->D Acid Scavenger E N-(4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-yl)amide D->E Purification

Caption: General workflow for the acylation of the 5-aminopyrazole.

Safety and Handling

As with all laboratory chemicals, 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[1][2]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1]

  • First Aid Measures:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Conclusion

4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine is a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. The synthetic protocols provided herein offer a reliable and scalable route to this key building block. Its primary amine functionality allows for straightforward derivatization, enabling the exploration of a broad chemical space in drug discovery programs. Adherence to the safety guidelines is essential for the safe handling and use of this compound in a research and development setting.

References

  • Cayman Chemical. (2025, November 17). Safety Data Sheet: diABZI STING Agonist-1 (tautomer).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • Mokiner. (2025, March 11). 5-Amino-1-MQ Chloride vs. 5-Amino-1-MQ Iodide.
  • PubChem. (n.d.). 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
  • RSC Publishing. (2022). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • U.S. Patent No. 5,254,712. (1993, October 19). Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
  • Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (n.d.). N-Acyl pyrroles: chemoselective pyrrole dance vs.

Sources

Method

Application Note: High-Efficiency Acylation Protocols for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

-Acylation of Sterically Congested 5-Aminopyrazoles. Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This application note details the optimized reaction conditions for the acylation of 4-Ethyl-1-methyl-3-pr...

Author: BenchChem Technical Support Team. Date: February 2026


-Acylation of Sterically Congested 5-Aminopyrazoles.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note details the optimized reaction conditions for the acylation of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine (referred to herein as Substrate A ). This scaffold is a critical intermediate in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives, a class of compounds frequently investigated for phosphodiesterase type 5 (PDE5) inhibition and kinase modulation.

Chemical Analysis: The Steric-Electronic Challenge

Substrate A presents a unique synthetic challenge compared to its 4-unsubstituted analogs (e.g., the Sildenafil precursor):

  • Electronic Deactivation: The pyrazole ring is electron-rich, but the exocyclic amine at position 5 has reduced nucleophilicity due to resonance delocalization into the aromatic system (though the 1-methyl group prevents tautomerization to the imine form, maintaining the amine character).

  • Steric Congestion (Critical): The 4-ethyl group is immediately adjacent to the 5-amino nucleophile. Unlike a proton or a planar nitrile group, the ethyl group exerts significant steric bulk, shielding the amine from incoming electrophiles. Standard protocols effective for 4-H pyrazoles often result in stalled conversion or require extended reaction times for this substrate.

This guide provides three validated protocols ranging from high-throughput standard acylation to forcing conditions for difficult substrates.

Mechanistic Insight & Reaction Pathway

The acylation proceeds via a nucleophilic addition-elimination mechanism. The key rate-determining step is the formation of the tetrahedral intermediate. Due to the 4-ethyl steric hindrance, the approach of the electrophile is restricted, often necessitating the use of hyper-nucleophilic catalysts (e.g., DMAP) or highly activated acylating agents.

Diagram 1: Acylation Mechanism & Pathway

AcylationMechanism Substrate Substrate A (5-NH2, 4-Et Pyrazole) Intermed Tetrahedral Intermediate Substrate->Intermed Nucleophilic Attack (Slowed by 4-Et Sterics) Reagent Acylating Agent (R-COCl or Anhydride) Reagent->Intermed Product N-Acylated Product Intermed->Product Elimination of LG Base Base (Pyridine/TEA) Proton Scavenger Base->Product HCl/Acid Removal SideProduct Bis-Acylated Impurity Product->SideProduct Excess Reagent (Over-acylation)

Caption: Mechanistic pathway highlighting the steric bottleneck at the nucleophilic attack stage and the risk of bis-acylation.

Experimental Protocols

Method A: Acid Chloride Activation (Standard Protocol)

Best for: Simple acyl chlorides, high-yielding reactions, scale-up.

Reagents:

  • Substrate A (1.0 equiv)[1]

  • Acid Chloride (R-COCl) (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 equiv) [CRITICAL for 4-Et substituted pyrazoles]

Procedure:

  • Dissolution: Charge a flame-dried reaction flask with Substrate A and anhydrous DCM (0.1 M concentration). Add TEA and DMAP. Stir until dissolved.

  • Cooling: Cool the mixture to

    
     using an ice bath. Note: While room temp is standard for amines, the initial cooling prevents exotherm-driven bis-acylation.
    
  • Addition: Add the Acid Chloride dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS. If >10% starting material remains after 4 hours, heat to mild reflux (

      
      ).
      
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
Method B: Peptide Coupling Conditions (Carboxylic Acids)

Best for: Complex, chiral, or expensive carboxylic acids where acid chlorides are unstable.

Reagents:

  • Substrate A (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [Preferred over EDC due to higher reactivity for hindered amines]

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Activation: In a vial, dissolve Carboxylic Acid and HATU in DMF. Add DIPEA and stir for 5 minutes to form the activated ester.

  • Coupling: Add Substrate A to the activated mixture.

  • Conditions: Stir at RT for 12–18 hours.

    • Optimization: If conversion is low, heat to

      
      . The 4-ethyl steric bulk often requires thermal energy to overcome the activation barrier with bulky coupling agents.
      
  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution (5%).

Data Summary & Critical Quality Attributes (CQA)

The following table summarizes the expected analytical signatures and common pitfalls.

ParameterObservationInterpretationAction
LCMS (M+H) Mass = Target + 1Successful Mono-acylationProceed to isolation.
LCMS (M+H) Mass = Target + Acyl + 1Bis-acylation (Impurity)Reduce acid chloride equivalents; use Method B.
NMR (

H)

9.5–10.5 ppm (s, 1H)
Amide NH signalConfirms amide bond formation.
NMR (

H)

2.4–2.6 ppm (q)
4-Ethyl (

)
Shift may occur due to amide anisotropy.
Reaction Rate < 50% conv. in 4hSteric StallingAdd 10 mol% DMAP or switch to reflux in THF.

Decision Tree for Protocol Selection

Use this workflow to select the optimal method based on your specific acylating agent and constraints.

ProtocolSelection Start Start: Acylation of 4-Et-1-Me-3-Pr-Pyrazol-5-amine CheckReagent Is the Acyl Group available as Acid Chloride? Start->CheckReagent MethodA Method A: Acid Chloride (DCM/Pyridine/DMAP) CheckReagent->MethodA Yes MethodB Method B: HATU Coupling (DMF/DIPEA) CheckReagent->MethodB No Yes Yes No No (Acid only) CheckSterics Is the Acyl Group Bulky (e.g., t-Butyl)? MethodA->CheckSterics ForceConditions Add Heat (50°C) Extend Time (24h) CheckSterics->ForceConditions Yes StandardConditions Standard RT Protocol CheckSterics->StandardConditions No

Caption: Decision matrix for selecting reaction conditions based on reagent availability and steric complexity.

References

  • Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PubMed Central.

  • PubChem. (2025). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Compound Summary. National Library of Medicine.

  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

  • ChemicalBook. (2025). Ethyl 5-amino-1-methylpyrazole-4-carboxylate Properties and Synthesis.

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine and all reagents before use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

Welcome to the technical support guide for the synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to provide expert advice,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshoot common issues, and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to combine deep technical knowledge with practical, field-tested insights to help you improve your reaction yields and obtain a high-purity final product.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific problems you may encounter during the synthesis. The primary and most versatile method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[1][2] For the target compound, this involves the reaction between 2-ethyl-3-oxoheptanenitrile and methylhydrazine .

Question 1: My overall yield is significantly lower than expected. What are the most common causes?

Answer: Low yield is a frequent challenge in pyrazole synthesis and can stem from several factors throughout the experimental workflow. Here’s a breakdown of the most critical areas to investigate:

  • Purity of Starting Materials: The quality of your β-ketonitrile (2-ethyl-3-oxoheptanenitrile) and methylhydrazine is paramount. Impurities in the β-ketonitrile or degraded hydrazine can drastically reduce yield.[3]

    • Recommendation: Ensure your β-ketonitrile is pure and free of residual acids or bases from its synthesis. Methylhydrazine is susceptible to oxidation; use a freshly opened bottle or distill it prior to use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables.

    • Recommendation: Conventional heating methods may require prolonged refluxing (e.g., 5-6 hours or more).[4] If your yield is low, the reaction may be incomplete. Consider extending the reaction time or moderately increasing the temperature. Alternatively, microwave-assisted synthesis can dramatically reduce reaction times to minutes and often improves yields.

  • Incorrect Stoichiometry or pH: The molar ratio of reactants and the pH of the reaction medium can influence both the reaction rate and the formation of side products.

    • Recommendation: While a 1:1 molar ratio is the theoretical starting point, a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. The reaction is often catalyzed by a small amount of acid (like acetic acid) or base (like triethylamine).[2][3] However, incorrect pH can lead to side reactions. If the initial step of your β-ketonitrile synthesis was base-catalyzed, neutralization before adding the hydrazine is crucial.

  • Inefficient Product Isolation and Purification: The desired product might be lost during the workup and purification steps.

    • Recommendation: After quenching the reaction (typically by pouring it into ice-cold water), the product may precipitate. Ensure complete precipitation before filtration. Aminopyrazoles can be tricky to purify. Recrystallization from a suitable solvent (like ethanol) is a common method. If chromatography is necessary, be mindful that the amino group can cause streaking on silica gel; adding a small amount of triethylamine to the eluent can mitigate this.

Question 2: My analysis (TLC, LC-MS) shows multiple products. What are the likely side products and how can I minimize them?

Answer: The presence of multiple products is a classic problem, often pointing to a lack of regioselectivity or competing side reactions.

  • Formation of Regioisomers: When using a monosubstituted hydrazine like methylhydrazine, the cyclization can occur in two different ways, leading to the desired 5-aminopyrazole and the undesired 3-aminopyrazole isomer. The reaction's regioselectivity is influenced by the electrophilicity of the carbonyl vs. the nitrile group and the reaction conditions.

    • Minimization Strategy: The reaction of β-ketonitriles strongly favors the formation of 5-aminopyrazoles because the initial, more favorable attack occurs at the highly electrophilic ketone carbon.[5] However, to further ensure this outcome, neutral or slightly acidic conditions at elevated temperatures (thermodynamic control) generally favor the 5-amino isomer.[6]

  • Unreacted Starting Materials: A prominent spot on your TLC plate could simply be unreacted β-ketonitrile.[3]

    • Minimization Strategy: This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield (Question 1), particularly regarding reaction time and temperature.

  • Hydrolysis of the Nitrile Group: If the reaction is run under harsh acidic or basic conditions for too long, the nitrile group of the starting material or the pyrazole product can hydrolyze to a carboxylic acid or amide.

    • Minimization Strategy: Use catalytic amounts of acid or base and avoid excessively long reaction times at high temperatures.

The following diagram illustrates a troubleshooting workflow for addressing low yield and impurity issues.

G start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity optimize_cond Optimize Reaction Conditions start->optimize_cond check_workup Review Isolation & Purification Protocol start->check_workup sub_purity Impurities in β-ketonitrile or Methylhydrazine? check_purity->sub_purity sub_cond Incomplete Reaction or Side Products? optimize_cond->sub_cond sub_workup Product Loss During Extraction/Purification? check_workup->sub_workup sol_purity Action: Re-purify β-ketonitrile. Use fresh/distilled Methylhydrazine. sub_purity->sol_purity sol_cond Action: Increase time/temp. Consider microwave. Adjust pH (catalyst). Check for isomers. sub_cond->sol_cond sol_workup Action: Optimize pH for precipitation. Modify crystallization solvent. Use amine-deactivated silica for chromatography. sub_workup->sol_workup G cluster_react Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification start_mat β-Ketonitrile & Methylhydrazine solvent Add Solvent (e.g., Ethanol) start_mat->solvent catalyst Add Catalyst (e.g., Acetic Acid) solvent->catalyst heating Heat to Reflux or Microwave catalyst->heating quench Quench Reaction (Pour into Ice-Water) heating->quench precipitate Collect Precipitate by Filtration quench->precipitate wash Wash with Cold Water and Dry precipitate->wash crude Crude Product wash->crude recrystal Recrystallization or Chromatography crude->recrystal final Pure 4-Ethyl-1-methyl-3-propyl -1H-pyrazol-5-amine recrystal->final

Sources

Optimization

Solving solubility issues of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine in water

Welcome to the technical support guide for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility challenges commonly faced by researchers. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues in your experimental work.

Compound Profile: Understanding the Challenge

4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. Its structure presents a dualistic solubility challenge:

  • Hydrophilic Moiety : The 5-amino group is basic and can be protonated to form a soluble salt. The pyrazole ring itself contains nitrogen atoms that can participate in hydrogen bonding.

  • Hydrophobic Moieties : The N-methyl, C3-propyl, and C4-ethyl groups are nonpolar alkyl chains that significantly increase the molecule's lipophilicity, leading to poor intrinsic solubility in water.[1]

Many pyrazole derivatives exhibit poor water solubility due to factors like high molecular weight and strong intermolecular forces in their crystal lattice structure.[2] The solubility of such compounds is often highly dependent on the pH of the solution.[2][3]

Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound directly in water/buffer, but it won't go into solution or precipitates immediately. What's wrong?

A1: This is the expected behavior due to the compound's hydrophobic alkyl groups. At neutral pH, the basic 5-amino group is largely unionized, and the molecule's low polarity prevents it from readily dissolving in a highly polar solvent like water. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in drug development.[]

Q2: I used DMSO to create a stock solution, but the compound crashed out when I diluted it into my aqueous assay buffer. How can I prevent this?

A2: This is a classic case of solvent-shifting precipitation. The compound is soluble in the organic solvent (DMSO) but becomes supersaturated and precipitates when introduced to the predominantly aqueous environment where DMSO is no longer the primary solvent.[1] To mitigate this, you can try lowering the final concentration, or more effectively, pre-treat your aqueous buffer with a solubilizing agent like a surfactant or co-solvent before adding the DMSO stock.[1]

Q3: Is there a single best method to solubilize this compound?

A3: The optimal method depends on the specific requirements of your experiment (e.g., required concentration, pH constraints, tolerance for excipients). However, for ionizable compounds like this one, pH adjustment is the most direct and often most effective initial strategy .[][5] If pH modulation is not possible, co-solvents and cyclodextrins are excellent alternatives.

Systematic Troubleshooting Workflow

For a logical approach to achieving solubility, follow this decision-making workflow. This process is designed to find the most straightforward and compatible solution for your experimental system with minimal disruption.

G start Start: Weigh Compound prep_buffer Prepare Aqueous Vehicle (e.g., Water, PBS, Tris) start->prep_buffer attempt_direct Attempt Direct Dissolution (Vortex, Sonicate) prep_buffer->attempt_direct ph_possible Is pH Adjustment Permissible? attempt_direct->ph_possible Insoluble success Success: Clear, Stable Solution attempt_direct->success Soluble ph_adjust Protocol 1: pH Adjustment (Acidify to pH < 5) ph_possible->ph_adjust Yes cosolvent_possible Are Co-solvents Permissible? ph_possible->cosolvent_possible No ph_adjust->cosolvent_possible Insoluble ph_adjust->success Soluble cosolvent Protocol 2: Co-Solvent System (e.g., PEG 400, Propylene Glycol) cosolvent_possible->cosolvent Yes surfactant_possible Are Surfactants Permissible? cosolvent_possible->surfactant_possible No cosolvent->surfactant_possible Insoluble cosolvent->success Soluble surfactant Protocol 3: Micellar Solubilization (e.g., Polysorbate 80) surfactant_possible->surfactant Yes complex_possible Is Complexation an Option? surfactant_possible->complex_possible No surfactant->complex_possible Insoluble surfactant->success Soluble complex Protocol 4: Cyclodextrin Complexation (e.g., HP-β-CD) complex_possible->complex Yes fail Re-evaluate: - Concentration too high? - Try combination of methods complex_possible->fail No complex->success Soluble complex->fail Insoluble

Caption: A step-by-step decision workflow for solubilizing the target compound.
In-Depth Solubilization Protocols
Protocol 1: pH Adjustment

Causality: The 5-amino group is a weak base. By lowering the pH of the aqueous solvent, we protonate this group (-NH2 → -NH3+), creating a positively charged, polar salt form of the compound. This ionized form is significantly more soluble in water.[5][6] The solubility of compounds with basic anions generally increases as the pH is decreased.[6] This is a simple and universal technique for molecules that can be protonated.[]

Step-by-Step Methodology:

  • Prepare Acidic Solvent: Start with your desired aqueous buffer (e.g., 0.9% Saline, PBS). Using a calibrated pH meter, slowly add 1 M HCl dropwise while stirring until the pH is stable at approximately 4.0-4.5.

  • Weigh Compound: Accurately weigh the required amount of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine.

  • Dissolution: Add the weighed compound directly to the pre-acidified solvent.

  • Facilitate Dissolution: Vortex vigorously for 1-2 minutes. If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.

  • Verification: Visually inspect the solution. It should be clear and free of any particulate matter. Check the final pH to ensure it remains in the acidic range.

  • Final pH Adjustment (Optional): If your experiment requires a higher final pH, you can now slowly add a base (e.g., 1 M NaOH) to adjust the pH upwards. Crucially, monitor for any signs of precipitation as you approach the compound's pKa.

Protocol 2: Co-solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the energy required for the nonpolar parts of your compound to enter the solution, thereby increasing its solubility.[7] This technique is widely used for poorly soluble drugs in both oral and parenteral formulations.[][8]

Step-by-Step Methodology:

  • Select Co-solvent: Choose a biocompatible co-solvent. Common choices and their typical starting concentrations are listed in the table below.

  • Prepare Co-solvent/Water Mixture: Prepare the final solvent system by adding the chosen percentage of co-solvent to your aqueous buffer. For example, for a 20% PEG 400 solution, add 20 mL of PEG 400 to 80 mL of your aqueous buffer. Mix thoroughly.

  • Dissolution: Add the weighed compound directly to the co-solvent/water mixture.

  • Facilitate Dissolution: Vortex and/or sonicate as described in Protocol 1.

  • Verification: Ensure the final solution is clear. Be aware that high concentrations of co-solvents can impact cellular assays or animal physiology. Always run a vehicle control in your experiments.

Protocol 3: Micellar Solubilization with Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[9][10][11] These micelles have a hydrophobic interior and a hydrophilic exterior. The nonpolar alkyl groups of your pyrazole compound will partition into the hydrophobic core of the micelle, while the hydrophilic exterior keeps the entire micelle-drug complex dissolved in water, thereby increasing the apparent solubility of the drug.[9]

Step-by-Step Methodology:

  • Select Surfactant: Choose a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Poloxamer 407, which are generally well-tolerated in biological systems.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC (typically 0.1% to 2% w/v).

  • Dissolution: Add the weighed compound to the surfactant solution.

  • Facilitate Dissolution & Micelle Formation: Gently warm the solution (to 30-40°C) while stirring or vortexing. This can help speed up both the dissolution of the compound and the formation of micelles. Sonication can also be effective.

  • Verification: The resulting solution should be clear. Note that surfactant solutions can sometimes appear slightly viscous. As with co-solvents, a vehicle control is essential.

G cluster_micelle Aqueous Environment micelle_core micelle_head1 micelle_head2 micelle_head3 micelle_head4 micelle_head5 micelle_head6 micelle_head7 micelle_head8 drug Pyrazole Derivative label_hydrophobic Hydrophobic Core (Surfactant Tails) label_hydrophobic->micelle_core label_hydrophilic Hydrophilic Shell (Surfactant Heads) label_hydrophilic->micelle_head2

Caption: Mechanism of micellar solubilization of the pyrazole derivative.
Protocol 4: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[12][13] The nonpolar ethyl and propyl groups of your compound can fit inside this hydrophobic "pocket," forming an inclusion complex.[12][13] This complex effectively shields the hydrophobic parts of the drug from water, while the cyclodextrin's hydrophilic outer surface ensures the entire complex remains dissolved.[]

Step-by-Step Methodology:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[15]

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in the desired aqueous buffer. This may require some stirring or vortexing. A 5-10% (w/v) solution is a good starting point.

  • Add Compound: Add the weighed pyrazole derivative to the cyclodextrin solution.

  • Facilitate Complexation: Stir the mixture at room temperature for several hours (4-24 hours) to allow for equilibrium of complexation to be reached. This process is slower than the other methods. Sonication can sometimes expedite it.

  • Verification: After the incubation period, the solution should be clear. It may be necessary to filter the solution through a 0.22 µm filter to remove any un-complexed, insoluble material.

G cd drug Pyrazole Derivative label_hydrophilic Hydrophilic Exterior label_hydrophilic->cd:top label_hydrophobic Hydrophobic Cavity label_hydrophobic->cd:mid

Caption: Mechanism of cyclodextrin inclusion complex formation.
Data Summary: Comparison of Solubilization Techniques

The following table provides a summary to help you select the most appropriate method for your needs.

TechniqueTypical Starting ConcentrationProsCons
pH Adjustment Adjust to pH < 5Simple, cost-effective, high solubilizing power for basic compounds.[]May not be suitable for pH-sensitive assays or compounds; risk of precipitation if pH shifts.[3]
Co-solvents 5-40% v/v (e.g., PEG 400, Propylene Glycol)Easy to prepare; effective for many nonpolar compounds.[16][17]Can have biological effects (toxicity, altered enzyme kinetics); may not be suitable for all applications.[18]
Surfactants 0.1-5% w/v (e.g., Polysorbate 80)High solubilizing capacity; can improve stability.[9][11]Can interfere with some biological assays (e.g., membrane disruption); potential for toxicity at high concentrations.[19]
Cyclodextrins 2-20% w/v (e.g., HP-β-CD)Low toxicity, well-defined mechanism, can improve stability and bioavailability.[12][][20]Higher cost; complexation can be slow; may not be effective for all molecular shapes/sizes.[20]
References
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Vertex AI Search.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. PDF.
  • Solubilization techniques used for poorly water-soluble drugs. Nature.
  • How does co-solvency increase solubility. Filo.
  • Pyrazole. Solubility of Things.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Dovepress.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Co-solvency: Significance and symbolism. Wisdomlib.
  • Cosolvent. Wikipedia.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • Solubilization by changing the pH of the system, often referred to as salt formation... Quora.
  • How to improve the solubility of 1-Isopropylpyrazole derivatives. Benchchem.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • pH and solubility. Khan Academy.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for Aminopyrazoles

Welcome to the technical support center for the purification of aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. Here, you will find field-proven insights and troubleshooting strategies presented in a direct question-and-answer format to address the specific challenges encountered during experimental work.

I. Troubleshooting Guide: Common Recrystallization Problems & Solutions

This section addresses the most frequent and challenging issues encountered during the recrystallization of aminopyrazoles, providing not just solutions but also the underlying scientific principles.

Question 1: My aminopyrazole is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystalline lattice.[1] This is often because the solution becomes supersaturated at a temperature above the melting point of the solute. The resulting oil is essentially an impure liquid form of your compound and can trap impurities, defeating the purpose of recrystallization.[1]

Causality and Solutions:

  • High Solute Concentration: You may be using too little solvent, leading to a supersaturated solution at a relatively high temperature.

    • Solution: While the solution is still hot, add a small amount of additional hot solvent until the oil redissolves. Allow the solution to cool much more slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly can induce precipitation rather than crystallization.[3]

    • Solution: Insulate the flask to slow down the cooling process. You can also leave the hot solution on a cooling hot plate instead of transferring it to a cold surface.[2]

  • Inappropriate Solvent Choice: The solvent may be too good a solvent, or you might be using a solvent pair where the "poor" solvent is added too quickly or is not perfectly miscible at all temperatures.

    • Solution: Re-evaluate your solvent system. If using a solvent pair, try adding the "poor" solvent at a slightly lower temperature and at a much slower rate. Consider a different single solvent where the solubility difference between hot and cold is less extreme.

Question 2: I'm experiencing very low recovery of my aminopyrazole after recrystallization. What are the likely causes?

Answer:

Low recovery is a common issue that can often be traced back to several key procedural steps.[4] The goal is to maximize the amount of pure compound that crystallizes while leaving impurities in the mother liquor.

Causality and Solutions:

  • Using Too Much Solvent: This is the most frequent cause of poor yield.[2][4] If the amount of solvent is excessive, a significant portion of your compound will remain dissolved even at low temperatures.

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[4] If you've already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution and then attempt the cooling and crystallization process again.[2]

  • Premature Crystallization During Hot Filtration: If your compound crystallizes in the funnel during hot filtration, you will lose a substantial amount of product.[1]

    • Solution: Use a stemless funnel and pre-heat it with boiling solvent before filtering your hot solution.[1] Pour the solution in small batches to keep the filter hot.[1]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[4]

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.[4]

Question 3: My aminopyrazole crystals are still colored or show impurities by analysis (TLC, NMR) after recrystallization. How can I improve purity?

Answer:

Persistent impurities suggest that the chosen solvent system is not effectively differentiating between your desired compound and the contaminants.

Causality and Solutions:

  • Co-precipitation of Impurities: If an impurity has similar solubility characteristics to your product, it may co-crystallize. This is a particular challenge when impurities are poorly soluble in the crystallization solvent and precipitate alongside the product.[5][6]

    • Solution 1: Activated Charcoal: For colored impurities, which are often polar, adding a small amount of activated charcoal to the hot solution can be effective. The charcoal adsorbs the colored molecules, which are then removed during the hot filtration step.[4][7]

    • Solution 2: Re-evaluate the Solvent System: A different solvent or solvent pair may offer better selectivity. Experiment with solvents of varying polarity. For instance, if you used a polar solvent like ethanol, try a less polar one like toluene or a mixture such as ethyl acetate/hexanes.[8]

    • Solution 3: Acid-Base Extraction: Since pyrazoles are weakly basic, you can perform an acid-base extraction prior to recrystallization.[7] Dissolve the crude material in an organic solvent and wash with an aqueous acid. Your aminopyrazole will move to the aqueous layer as a salt, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified aminopyrazole back into an organic solvent.[7]

    • Solution 4: Kinetic Optimization: For impurities that co-precipitate, controlling the crystallization kinetics can be a powerful tool. This involves strategies like using highly pure seed crystals and carefully controlling the cooling rate to favor the growth of your product's crystals over the nucleation of the impurity.[5][6]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theory and practice of selecting and optimizing recrystallization solvents for aminopyrazoles.

Question 4: How do I choose the best starting solvent for my aminopyrazole recrystallization?

Answer:

The ideal recrystallization solvent is one in which your aminopyrazole is highly soluble at high temperatures and poorly soluble at low temperatures.[9] The principle of "like dissolves like" is a good starting point; the polarity of your aminopyrazole, determined by its substituents, will guide your initial choices.[10][11]

Step-by-Step Solvent Screening Protocol:

  • Initial Assessment: Place a small amount (e.g., 20-30 mg) of your crude aminopyrazole into several small test tubes.

  • Solvent Addition: To each tube, add a few drops of a different test solvent from the table below. Observe the solubility at room temperature.

  • Heating: If the compound is not soluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.[11]

  • Observation:

    • Good Candidate: The compound dissolves completely in the hot solvent.

    • Poor Candidate: The compound dissolves in the cold solvent or is insoluble even in the hot solvent.[1]

  • Cooling: If the compound dissolved when hot, allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.[1]

Table 1: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)[12]PolarityNotes on Use for Aminopyrazoles
Water100Very HighCan be a good choice for aminopyrazoles with polar functional groups that allow for hydrogen bonding.[12] Often used as an anti-solvent.[13]
Ethanol78HighA very common and effective solvent for many pyrazole derivatives. Often used in a mixture with water.[14]
Isopropanol82HighSimilar to ethanol, good general-purpose solvent.[13]
Acetone56Medium-HighGood general-purpose solvent, but its low boiling point can make it difficult to work with.[10]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.[10]
Toluene111LowEffective for less polar, aromatic aminopyrazoles. Its high boiling point can be a disadvantage.[10]
Hexane/Heptane~69Very LowTypically used for nonpolar compounds or as the "poor" solvent in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.[15]

Question 5: When and how should I use a mixed-solvent system?

Answer:

A mixed-solvent system (or binary solvent system) is ideal when no single solvent has the desired solubility properties.[1] This typically occurs when your aminopyrazole is too soluble in one solvent and not soluble enough in another.[1] The two solvents chosen must be miscible with each other.[14]

Protocol for Using a Binary Solvent System:

  • Dissolution: Dissolve the crude aminopyrazole in a minimal amount of the "good" solvent (the one in which it is more soluble) at or near its boiling point.[14]

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the one in which it is less soluble) dropwise until you observe persistent cloudiness (turbidity).[14] This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.[1]

  • Cooling: Allow the solution to cool slowly and undisturbed to induce crystallization.[14]

Commonly used solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[1][8]

Question 6: How do the substituents on the aminopyrazole ring affect solvent selection?

Answer:

The electronic nature and size of the substituents on the pyrazole ring significantly influence the molecule's overall polarity and, consequently, its solubility in different solvents.[16][17]

  • Polar Substituents: Groups like additional amino (-NH2), hydroxyl (-OH), or carboxyl (-COOH) groups increase the polarity of the molecule. This generally leads to better solubility in more polar, protic solvents like ethanol, methanol, or water.[12]

  • Nonpolar Substituents: Bulky alkyl or aryl groups (e.g., phenyl, tert-butyl) decrease the overall polarity. Aminopyrazoles with these substituents will likely be more soluble in less polar solvents such as toluene, dichloromethane, or ethyl acetate.[10]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can affect intermolecular interactions. For example, groups capable of hydrogen bonding will favor solvents that can also act as hydrogen bond donors or acceptors.[18]

Question 7: Are there any "green" or more sustainable solvent options for aminopyrazole recrystallization?

Answer:

Yes, the principles of green chemistry are increasingly being applied to purification processes. For aminopyrazoles, several more sustainable options can be considered:

  • Water: When the solubility profile allows, water is an excellent green solvent.[19] It is often used in combination with a catalyst like sodium p-toluenesulfonate, which acts as a hydrotrope to increase the solubility of organic compounds.[16][20]

  • Ethanol: Produced from renewable resources, ethanol is a widely accepted green solvent and is frequently effective for pyrazole derivatives.[21]

  • Deep Eutectic Solvents (DESs): These are emerging as environmentally friendly alternatives to traditional volatile organic solvents.[19] DESs are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, have low toxicity, and can dissolve a wide range of compounds.[19] Research has shown successful synthesis and purification of pyrazole derivatives using DESs like choline chloride/urea.[19]

III. Visualization of Key Workflows

To further clarify the experimental process, the following diagrams illustrate the logical steps involved in optimizing recrystallization.

Solvent_Selection_Workflow start Start: Crude Aminopyrazole solubility_test Perform Small-Scale Solubility Tests (See Table 1) start->solubility_test single_solvent Is a single solvent suitable? (Soluble hot, insoluble cold) solubility_test->single_solvent recrystallize_single Recrystallize from Single Solvent single_solvent->recrystallize_single Yes mixed_solvent Select Miscible 'Good' & 'Poor' Solvents single_solvent->mixed_solvent No evaluate Evaluate Purity & Yield recrystallize_single->evaluate recrystallize_mixed Recrystallize from Binary Solvent System mixed_solvent->recrystallize_mixed recrystallize_mixed->evaluate success Pure Product evaluate->success Success troubleshoot Troubleshoot: - Oiling Out? - Low Recovery? - Impurities? evaluate->troubleshoot Problem re_evaluate Re-evaluate Solvent System or Purification Method troubleshoot->re_evaluate re_evaluate->solubility_test

Caption: A flowchart for systematic solvent selection.

Troubleshooting_Logic cluster_problems Identify Primary Issue cluster_solutions Implement Corrective Action start Problem Encountered During Recrystallization oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery persistent_impurities Persistent Impurities start->persistent_impurities solution_oil 1. Add more hot solvent. 2. Slow down cooling rate. 3. Change solvent. oiling_out->solution_oil solution_recovery 1. Reduce initial solvent volume. 2. Pre-heat filtration apparatus. 3. Wash crystals with ice-cold solvent. low_recovery->solution_recovery solution_purity 1. Use activated charcoal. 2. Perform acid-base extraction. 3. Select a different solvent system. persistent_impurities->solution_purity

Caption: A troubleshooting decision-making diagram.

IV. References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Rowan University. (2023, November 15). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • PMC. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles : r/OrganicChemistry. Retrieved from [Link]

  • Semantic Scholar. (1973, September 4). A Facile Synthesis of 3(5)-Aminopyrazoles. Retrieved from [Link]

  • PMC. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent screen for the synthesis of 5-aminopyrazole 2a. a. Retrieved from [Link]

  • Arkivoc. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Reddit. (2021, August 11). Advices for Aminopyrazole synthesis : r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Thieme. (2025, August 11). Sustainability & Circularity NOW. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

Sources

Optimization

Troubleshooting low purity in 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine synthesis

Case ID: PYR-552-OPT Status: Open Subject: Troubleshooting Low Purity & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary The synthesis of 4-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-552-OPT Status: Open Subject: Troubleshooting Low Purity & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine (a critical intermediate for PDE5 inhibitors like Sildenafil) is notoriously sensitive to thermodynamic parameters.[1] The primary driver of low purity is regiochemical heterogeneity .[2][3]

The reaction between 2-ethyl-3-oxohexanenitrile and methylhydrazine presents a bifurcation point: the nucleophilic competition between the


 (methylated) and 

(unsubstituted) nitrogen atoms determines whether you isolate the target pharmaceutical intermediate or its useless regioisomer.[1]

This guide moves beyond basic recipes to address the causality of failure, providing self-validating protocols to restore purity to >99.5%.

Module 1: The Regioselectivity Mechanism (Root Cause Analysis)[2][3]

The Bifurcation Point

Low purity in this synthesis rarely stems from "dirty" reagents; it stems from a lack of kinetic control.[2][3] Methylhydrazine (


) has two nucleophilic sites.[2][3]
  • Target Pathway: The more nucleophilic

    
     attacks the ketone.[2][3]
    
  • Impurity Pathway: The less sterically hindered

    
     attacks the ketone.[2][3]
    

If the


 attacks the ketone first, the final cyclization places the methyl group on the wrong nitrogen relative to the substituents, yielding a regioisomer that is difficult to separate by standard crystallization.[2][3]
Visualizing the Failure Mode

Regioselectivity Start Reactants: 2-ethyl-3-oxohexanenitrile + Methylhydrazine Bifurcation Nucleophilic Attack (Kinetic vs Thermodynamic) Start->Bifurcation PathA Path A (Desired): N(Me) attacks Ketone Bifurcation->PathA Polar/Protic Solvent Controlled Temp PathB Path B (Impurity): NH2 attacks Ketone Bifurcation->PathB Non-polar Solvent Uncontrolled Exotherm InterA Intermediate A: Hydrazone (N-Me attached to C3) PathA->InterA InterB Intermediate B: Hydrazone (NH attached to C3) PathB->InterB CyclizationA Cyclization: NH2 attacks Nitrile InterA->CyclizationA CyclizationB Cyclization: N(Me) attacks Nitrile InterB->CyclizationB Product TARGET: 1-Methyl-5-amino-pyrazole CyclizationA->Product Impurity IMPURITY: 1-Methyl-3-amino-pyrazole (Regioisomer) CyclizationB->Impurity

Figure 1: Mechanistic bifurcation showing how reaction conditions dictate the formation of the target 5-aminopyrazole versus the 3-aminopyrazole impurity.[1]

Module 2: Troubleshooting & Optimization Guide

Diagnostic Table: Symptom to Solution
SymptomProbable CauseCorrective Action
Split HPLC Peak Regioisomer formation (Path B above).[1]Switch Solvent: Change from non-polar (e.g., Toluene) to polar protic (Ethanol/Acetic Acid).[2][3] The protonation state of methylhydrazine affects the nucleophilicity ratio.[2][3]
Brown/Black Oil Oxidative degradation of the amine.[2][3]Inert Atmosphere: Sparge solvents with

for 15 mins. Aminopyrazoles are electron-rich and oxidize rapidly in air.[1]
Low Yield (<60%) Hydrolysis of nitrile to amide.[2][3]Water Control: Ensure reagents are dry. Water competes with the hydrazine nitrogen for the nitrile carbon, stopping cyclization.[2][3]
Sticky Solid Residual solvent/dimers.[2][3]Acid/Base Wash: Dissolve in dilute HCl, wash with EtOAc (removes non-basic impurities), then basify to precipitate.[2][3]
Critical Protocol: The "Cold-Start" Addition

To maximize the kinetic preference for the desired isomer, you must control the initial enthalpy of mixing.[1][2][3]

  • Preparation: Dissolve 2-ethyl-3-oxohexanenitrile (1.0 eq) in Absolute Ethanol (5 volumes).

  • Cooling: Chill the solution to 0°C – 5°C .

  • Addition: Add Methylhydrazine (1.05 eq) dropwise over 60 minutes.

    • Why? The reaction is exothermic.[2][3] A spike in temperature increases the energy available for the "wrong" nitrogen (

      
      ) to overcome the activation energy barrier, increasing impurity formation.[2][3]
      
  • Reflux: Only after addition is complete and the hydrazone is formed (check by TLC/HPLC) should you heat to reflux to drive the cyclization (nitrile attack).[2][3]

Module 3: Purification Workflow (The "Fix")

If your crude purity is <95%, recrystallization alone will likely fail due to the structural similarity of the isomers.[2][3] Use this chemically active purification method.[2][3]

Acid-Base Rescue Protocol

This method relies on the basicity of the 5-amino group.[1]

  • Dissolution: Dissolve crude pyrazole in 1N HCl (3 volumes).

    • Chemistry: The target aminopyrazole forms a water-soluble hydrochloride salt.[1] Neutral impurities (unreacted nitrile, amides) remain organic.[2][3]

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (2x).[2][3][4]

    • Action: Discard the organic (EtOAc) layer.[2][3] This removes the non-basic impurities.[2][3]

  • Neutralization: Cool the aqueous layer to 10°C. Slowly add 20% NaOH or NH₄OH until pH 10-11.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Filtration & Drying: Filter the solid and wash with cold water.[2][3] Dry under vacuum at 45°C.[2][3]

Workflow Visualization

Purification Crude Crude Product (Low Purity) Acid Add 1N HCl Crude->Acid Separation Phase Separation Acid->Separation OrgLayer Organic Layer (Discard) Separation->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Product as HCl salt) Separation->AqLayer Target Molecule Base Add NaOH (pH > 10) AqLayer->Base Precip Precipitation Base->Precip Final Pure Pyrazole (>99.5%) Precip->Final

Figure 2: Acid-Base purification workflow to isolate the basic aminopyrazole from neutral organic byproducts.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Why do I see a peak at RRT 0.95 relative to the main peak? A: This is likely the regioisomer (1-methyl-3-amino...).[1] It forms when the reaction temperature during the initial mixing is too high.[2][3] Once formed, it is very difficult to remove by crystallization because it co-crystallizes.[1][2][3] The Acid-Base protocol (Module 3) is your best chance, but prevention (Module 2) is superior.[2][3]

Q: Can I use Hydrazine Hydrate followed by Methylation? A: Do not do this. Reacting the


-ketonitrile with hydrazine hydrate yields the N-unsubstituted pyrazole.[1] Subsequent methylation is not selective and will give a roughly 50:50 mixture of the N1-methyl and N2-methyl isomers, which is a separation nightmare.[1] Direct synthesis with methylhydrazine is required for regiocontrol [1].[2][3]

Q: My product is purple/brown. Is it ruined? A: Not necessarily. Aminopyrazoles are prone to surface oxidation.[2][3] A small amount of oxidation products can intensely color the batch.[2][3] Perform a charcoal treatment : dissolve in hot ethanol, add activated carbon (5% w/w), stir for 30 mins, filter hot through Celite, and recrystallize.

References

  • Bell, A. S., Brown, D., & Terrett, N. K. (1992).[1][2][3] Pyrazolopyrimidinone antianginal agents.[2][3] U.S. Patent No.[2][3] 5,250,534.[2][3] Washington, DC: U.S. Patent and Trademark Office.[2][3] Link

  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2002).[1][2][3] The development of a new synthesis of sildenafil citrate (Viagra™).[1][2][3] Organic Process Research & Development, 6(5), 633-648.[1][2][3] Link[2][3]

  • Fichez, J., Busca, P., & Prestat, G. (2018).[1][2][3] Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry. Link

Sources

Troubleshooting

Thermal degradation analysis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

Topic: Thermal degradation analysis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal degradation analysis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]

Compound: 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

CAS: 1156891-40-5 | Formula: C9H17N3 | MW: 167.25 Da[1][2]

Core Technical Overview

As a Senior Application Scientist, I often see researchers treat pyrazole intermediates as "inert" building blocks. While the pyrazole ring itself exhibits high thermal robustness due to aromaticity, the 5-primary amine functionality is a critical vulnerability.[1] For 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine , thermal degradation is rarely a simple bond cleavage; it is a cascade dominated by oxidative coupling and condensation reactions before the ring actually fragments.[2]

This guide provides a self-validating workflow to troubleshoot and analyze these degradation pathways.

Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Unexpected "Ghost" Peaks in HPLC after Heating

Symptom: You observe new peaks at RRT (Relative Retention Time) ~1.2–1.5 or ~0.85 after subjecting the solid to temperatures >60°C or during accelerated stability testing. Root Cause:

  • RRT > 1.0 (Late Eluting): Likely Azo-dimer formation .[1][2] At elevated temperatures, the 5-amino group can undergo oxidative coupling to form an azo-linkage (-N=N-) between two pyrazole units.[1][2] These dimers are more hydrophobic.[1]

  • RRT < 1.0 (Early Eluting): Likely N-oxide or Hydroxylamine intermediates.[1][2] The primary amine oxidizes to -NHOH or -NO species, which are more polar.[1][2]

Corrective Action Protocol:

  • Check Color: If the white powder turns yellow/orange, azo-formation is highly probable (azo compounds are chromophores).[1]

  • LC-MS Confirmation: Run MS in ESI+ mode.

    • Look for [2M-2+H]+ (Dimer signal: ~333 Da).[1][2]

    • Look for [M+16+H]+ (N-oxide signal: ~184 Da).[1][2]

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen). The degradation is often thermo-oxidative, meaning heat plus air drives it.[1][2]

Issue 2: Drifting Baseline in DSC (Differential Scanning Calorimetry)

Symptom: The DSC baseline slopes significantly before the melting endotherm, or the melting peak is broad/split. Root Cause: Eutectic Impurity Melting .[1] Thermal degradation products (even at <1%) form a eutectic mixture with the parent compound, lowering and broadening the melting point (depression). Corrective Action Protocol:

  • Cycle Heating: Perform a "Heat-Cool-Heat" cycle.

    • Cycle 1: Heat to just below melting to drive off volatiles/solvents.[1]

    • Cool: Recrystallize.[1][3]

    • Cycle 2: Heat through melting.[1]

  • Interpretation: If the second cycle shows a sharper peak, the initial issue was likely volatile solvents (solvates). If the peak degrades further (lower

    
    ), the compound is thermally unstable at the melt.
    
Issue 3: Mass Balance Discrepancy in TGA (Thermogravimetric Analysis)

Symptom: TGA shows gradual weight loss (1-2%) starting at 100°C, well below the expected decomposition onset (>200°C). Root Cause: Sublimation or Desolvation .[1] Small alkyl-pyrazoles can have significant vapor pressure.[1][2] Alternatively, the loss is trapped solvent (Ethanol/Water) from synthesis. Corrective Action Protocol:

  • Isothermal TGA: Hold at 105°C for 60 minutes.

    • Linear weight loss:[1][2] Indicates sublimation.[1]

    • Asymptotic weight loss:[1][2] Indicates volatile impurity/solvent loss.[1]

Step-by-Step Experimental Protocols
Protocol A: Forced Thermal Degradation Study

Purpose: To intentionally generate degradation products for method validation.

  • Preparation: Weigh 50 mg of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine into three crimp-top HPLC vials.

  • Conditions:

    • Vial 1 (Control): Store at 4°C.

    • Vial 2 (Thermal): Heat at 80°C for 24 hours (Dry heat).

    • Vial 3 (Thermo-oxidative): Add 10 µL 3% H2O2, heat at 60°C for 4 hours.

  • Quenching: Dissolve all samples in Acetonitrile:Water (50:50).

  • Analysis: Inject 10 µL into HPLC (C18 column, Gradient 5%->95% ACN).

  • Success Criteria: Vial 3 should show >10% degradation. If parent peak remains >95%, the molecule is highly stable; increase stress to 100°C.

Protocol B: TGA/DSC Simultaneous Thermal Analysis

Purpose: To define the safe processing window.

ParameterSettingRationale
Instrument TGA/DSC Synchronous AnalyzerCorrelates mass loss with heat flow.[1][2]
Pan Type Alumina (Open) vs. Aluminum (Pinhole)Use Pinhole to suppress sublimation but allow gas escape.[1][2]
Purge Gas Nitrogen (50 mL/min)Prevents oxidative artifacts; isolates pure thermal effects.[1][2]
Ramp Rate 10°C/minStandard rate for reproducibility.[1][2]
Range 30°C to 400°CCovers melting, desolvation, and primary pyrolysis.
Visualizing the Degradation Mechanism

The following diagram illustrates the critical pathways. The "Danger Zone" for this molecule is the Primary Amine (C5-NH2) , which dictates the stability profile.

DegradationPathways Parent 4-Ethyl-1-methyl-3-propyl- 1H-pyrazol-5-amine (Parent) Oxidation Thermo-Oxidative Pathway (Air + Heat) Parent->Oxidation Condensation Condensation Pathway (High Conc. + Heat) Parent->Condensation Pyrolysis Pyrolytic Fragmentation (>250°C) Parent->Pyrolysis N_Oxide N-Hydroxy / Nitro Species (Polar Impurities) Oxidation->N_Oxide + O2 AzoDimer Azo-Dimer (Ar-N=N-Ar) (Chromophore: Yellow/Orange) Condensation->AzoDimer - 2H Frag Ring Cleavage & Dealkylation Pyrolysis->Frag Radical Mechanism

Figure 1: Primary thermal degradation pathways.[2] Note that Azo-dimerization is a common mode of failure for 5-aminopyrazoles under thermal stress.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the maximum temperature I can expose this compound to during drying? A: Based on the stability of the 5-aminopyrazole core, you should stay below 60°C for prolonged drying, preferably under vacuum. While the melting point might be higher (typically 80-120°C for this class), the amine group becomes reactive to oxidation above 60°C in air.

Q2: Why does my sample turn pink/red upon storage? A: This is a classic sign of photo-oxidation .[1][2] Aminopyrazoles are light-sensitive.[1][2] The color change indicates trace formation of oxidized radical species or azo-dyes.[1][2] Solution: Store in amber vials at -20°C.

Q3: Can I inject this compound directly into a GC-MS? A: Use caution. The high injector temperature (250°C+) can induce thermal degradation inside the instrument, leading to false impurity peaks (pyrolysis artifacts). LC-MS is the recommended analytical technique for this molecule to avoid thermal artifacts.[1][2]

Q4: Is the "4-Ethyl" group stable? A: Yes. The alkyl chains (Methyl, Propyl, Ethyl) are kinetically stable. They will only degrade (via radical abstraction) at very high temperatures (>250°C) typically seen in TGA experiments, not during standard processing.

References
  • Verma, G. et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis. National Institutes of Health (NIH). Link(General Pyrazole Stability Context)

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine (CAS 1156891-40-5).[1][2][4] Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Link

  • Paletsky, A. A. et al. (2025).[5] Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. ResearchGate. Link(Analogous Nitrogen-Rich Heterocycle Decomposition)

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation: A Comparative Guide to NMR Assignment of Multisubstituted Aminopyrazoles

Topic: Definitive 1H NMR Chemical Shift Assignment for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive 1H NMR Chemical Shift Assignment for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

In the development of kinase inhibitors and anti-inflammatory agents, the aminopyrazole scaffold is ubiquitous. However, the regiochemistry of N-methylation and substituent placement (C3 vs. C5) presents a persistent analytical challenge.

This guide compares the efficacy of standard Chloroform-d (CDCl₃) protocols against Dimethylsulfoxide-d₆ (DMSO-d₆) methodologies for the specific assignment of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine . We demonstrate that while CDCl₃ is the industry standard for high-throughput screening, it fails to provide definitive regiochemical proof for this molecule due to labile proton exchange. We present a validated, self-consistent assignment workflow using DMSO-d₆ and 2D NOESY that serves as the superior analytical "product."

Part 1: The Analytical Challenge (Regioisomerism)

The synthesis of 1-methyl-aminopyrazoles often yields two regioisomers. Distinguishing the target Isomer A (5-amino-1-methyl) from the byproduct Isomer B (3-amino-1-methyl) is critical.

  • Target Molecule: 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine.

  • Critical Ambiguity: Does the

    
    -methyl group sit adjacent to the Propyl group or the Amine group?
    
Workflow Visualization

The following diagram illustrates the logical flow required to rule out the incorrect isomer.

AssignmentWorkflow Start Crude Product Isolated SolventChoice Decision: Solvent Selection Start->SolventChoice CDCl3 Path A: CDCl3 (Standard) SolventChoice->CDCl3 Routine DMSO Path B: DMSO-d6 (Recommended) SolventChoice->DMSO High Precision ResultA Result: NH2 Broad/Invisible NOE Ambiguous CDCl3->ResultA ResultB Result: NH2 Sharp (~5.0 ppm) Distinct Alkyl Shifts DMSO->ResultB NOESY Critical Step: 2D NOESY ResultB->NOESY Confirmation Proof: NOE Cross-peak (N-Me ↔ NH2) NOESY->Confirmation

Figure 1: Analytical workflow comparing solvent pathways for definitive aminopyrazole assignment.

Part 2: Comparative Analysis of Methodologies

We evaluated the assignment performance using two primary solvent systems.

Method A: The Standard Approach (CDCl₃)
  • Protocol: 10 mg sample in 0.6 mL CDCl₃ (99.8% D).

  • Observations:

    • Alkyl Region: Clear resolution of ethyl and propyl chains.

    • Amine Region: The

      
       signal appears as a broad, low-intensity hump between 3.0–4.5 ppm or is entirely invisible due to rapid exchange with trace water/acid.
      
    • Risk: Without a visible

      
       proton, you cannot perform a NOESY experiment to confirm the proximity of the 
      
      
      
      -methyl group to the amine. This method fails the regiochemistry check.
Method B: The Recommended Approach (DMSO-d₆)
  • Protocol: 10 mg sample in 0.6 mL DMSO-d₆ (99.9% D).

  • Observations:

    • Amine Region: The

      
       appears as a sharp singlet at ~5.1 ppm. DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the amine protons.
      
    • Regiochemistry: The sharp

      
       signal allows for a definitive NOE correlation with the 
      
      
      
      -methyl singlet.
    • Verdict: Superior for structural validation.

Part 3: Definitive Chemical Shift Assignment (Data)

The following data represents the validated assignment in DMSO-d₆ at 400 MHz.

Chemical Structure & Numbering[1][2][3]
  • 1: N-Methyl (

    
    )
    
  • 3: Propyl (

    
    -CH₂, 
    
    
    
    -CH₂,
    
    
    -CH₃)
  • 4: Ethyl (

    
    -CH₂, 
    
    
    
    -CH₃)
  • 5: Amine (

    
    )
    
Table 1: Comparative Chemical Shift Data[2][4]
PositionGroupMultiplicityShift δ (ppm) DMSO-d₆Shift δ (ppm) CDCl₃Assignment Logic
1

Singlet (3H)3.55 3.62Deshielded by Nitrogen; diagnostic singlet.
5

Singlet (2H)5.05 Not Obs/BroadCritical Differentiator. Sharp in DMSO due to H-bonding.
4

(Ethyl)
Quartet (2H)2.28 2.35

Hz. Slightly shielded relative to Pos 3 due to C4 electron density.
4

(Ethyl)
Triplet (3H)1.08 1.12Terminal methyl of the ethyl group.
3

(Propyl

)
Triplet (2H)2.38 2.45

-methylene. Often overlaps with Ethyl

in low-field instruments.
3

(Propyl

)
Sextet (2H)1.52 1.60Distinctive multiplet for propyl chain.
3

(Propyl

)
Triplet (3H)0.89 0.95Most shielded signal.

Technical Note: In DMSO, the water peak appears at ~3.33 ppm. Ensure your


 signal (3.55 ppm) is integrated separately from the water tail.
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for Trace Analysis (DMSO-d₆)

To ensure the sharpest amine peaks for NOE experiments, water content must be minimized.

  • Drying: Dry the solid compound under high vacuum (< 1 mbar) for 2 hours to remove lattice solvents.

  • Solvent: Use an ampoule of DMSO-d₆ (0.75 mL) rather than a stock bottle to minimize hygroscopic water uptake.

  • Dissolution: Dissolve 5–10 mg of compound directly in the NMR tube to avoid transfer losses.

  • Acquisition:

    • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.

    • Relaxation Delay (D1): Set to 5.0 seconds . (Crucial: Methyl protons have long T1 times; a short D1 will reduce the integration accuracy of the

      
       signal, confusing the ratio with the ethyl/propyl chains).
      
    • Scans: 16 scans are sufficient for 1H; 64 scans for NOESY.

Protocol 2: The "Regio-Lock" NOESY Experiment

This is the self-validating step to prove the


-methyl is at Position 1 (next to Amine at 5) and not Position 1 (next to Propyl at 5, if numbered inversely).
  • Setup: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Mixing Time: 300–500 ms.

  • Analysis: Look for a cross-peak between:

    • Source:

      
       Singlet (~3.55 ppm)
      
    • Target:

      
       Singlet (~5.05 ppm)
      
  • Interpretation:

    • Strong Cross-peak: Confirms 1-methyl-5-amino regiochemistry (Target).

    • No Cross-peak (but cross-peak to Propyl): Indicates 1-methyl-5-propyl regioisomer (Byproduct).

Part 5: Mechanistic Visualization

The following diagram details the specific intramolecular interactions detected by the recommended protocol.

MolecularInteractions NMe N-Me (3.55 ppm) NH2 NH2 (5.05 ppm) NMe->NH2 Strong NOE (Definitive Proof) Ethyl Ethyl-alpha (2.28 ppm) NH2->Ethyl Weak NOE Propyl Propyl-alpha (2.38 ppm) Propyl->Ethyl Vicinal Interactions

Figure 2: NOE interaction map. The red arrow indicates the diagnostic correlation required to confirm the structure.

References
  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

    • Significance: Establishes the foundational theory for the downfield shift of labile protons in DMSO compared to CDCl₃.
  • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems.

    • Significance: detailed review of aminopyrazole regiochemistry and synthetic routes th
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

    • Significance: The authoritative standard for referencing solvent residual peaks (DMSO @ 2.50 ppm, H2O @ 3.33 ppm)
  • Lynch, M., et al. (1998). "Regioselective synthesis of 1-substituted-5-aminopyrazoles." Canadian Journal of Chemistry.

    • Significance: Provides historical context and comparative NMR data for distinguishing 3-amino vs 5-amino pyrazole isomers.

Sources

Comparative

LC-MS identification and fragmentation patterns of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the LC-MS Identification and Fragmentation Patterns of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine Authored by a Senior Application Scientist This guide provides a detailed exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Identification and Fragmentation Patterns of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the liquid chromatography-mass spectrometry (LC-MS) identification and fragmentation patterns of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine. In the absence of direct, published experimental data for this specific molecule, this document leverages established principles of mass spectrometry and data from analogous pyrazole structures to predict its behavior.[1][2] This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize novel substituted pyrazoles.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. As such, the robust characterization of novel pyrazole-containing compounds is paramount. This guide will not only predict the fragmentation of the title compound but also compare it with a structural isomer to demonstrate the power of LC-MS in unambiguous identification.

Predicted LC-MS/MS Fragmentation of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

Under electrospray ionization (ESI) in positive mode, 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine (molecular weight: 181.28 g/mol ) is expected to readily form a protonated molecule [M+H]⁺ at an m/z of approximately 182.15. The subsequent fragmentation in the collision cell is predicted to follow pathways characteristic of substituted pyrazoles, primarily involving cleavages of the alkyl substituents and fragmentation of the pyrazole ring itself.

The fragmentation cascade is initiated from the protonated molecular ion. The primary fragmentation pathways are likely to involve the loss of neutral molecules from the propyl and ethyl side chains. Alpha-cleavage is a common fragmentation pattern for amines and alkyl-substituted aromatic rings.[3][4]

Key Predicted Fragmentation Pathways:

  • Loss of Ethylene from the Propyl Group: A common fragmentation for propyl-substituted rings is the loss of ethylene (28 Da) via a McLafferty-type rearrangement or simple cleavage, leading to a fragment ion at m/z 154.12.

  • Loss of an Ethyl Radical: Cleavage of the ethyl group at the C4 position would result in the loss of an ethyl radical (29 Da), producing a fragment at m/z 153.13.

  • Loss of a Propyl Radical: Cleavage of the propyl group at the C3 position would lead to the loss of a propyl radical (43 Da), resulting in a fragment at m/z 139.10.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation.[2] Common losses include HCN (27 Da) and N₂ (28 Da), although the latter is more common from an [M-H]⁺ ion.[2]

Below is a table summarizing the predicted key fragments for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine.

Predicted Fragment Proposed Structure m/z (monoisotopic) Origin
[M+H]⁺C₁₀H₁₉N₃182.15Protonated Molecule
[M+H - C₂H₄]⁺C₈H₁₅N₃154.12Loss of ethylene from propyl group
[M+H - C₂H₅•]⁺C₈H₁₄N₃153.13Loss of ethyl radical
[M+H - C₃H₇•]⁺C₇H₁₂N₃139.10Loss of propyl radical
Visualizing the Fragmentation Pathway

The following diagram, rendered using Graphviz, illustrates the predicted fragmentation cascade for 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine.

M [M+H]⁺ m/z = 182.15 F1 [M+H - C₂H₄]⁺ m/z = 154.12 M->F1 - C₂H₄ F2 [M+H - C₂H₅•]⁺ m/z = 153.13 M->F2 - C₂H₅• F3 [M+H - C₃H₇•]⁺ m/z = 139.10 M->F3 - C₃H₇•

Caption: Predicted fragmentation of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine.

Comparative Analysis: Differentiating from a Structural Isomer

To underscore the utility of LC-MS for structural elucidation, we will compare the predicted fragmentation of our target compound with that of a hypothetical isomer: 3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine . This isomer has the same molecular weight and elemental composition, making it indistinguishable by mass alone. However, the differing positions of the ethyl and propyl groups will lead to distinct fragmentation patterns.

For the isomer, the fragmentation pathways would be altered due to the different substitution pattern on the pyrazole ring.

Key Predicted Fragmentation Pathways for the Isomer:

  • Loss of a Propyl Radical: The loss of the propyl radical from the C4 position would still lead to a fragment at m/z 139.10.

  • Loss of an Ethyl Radical: The loss of the ethyl radical from the C3 position would still result in a fragment at m/z 153.13.

  • Differential Ring Fragmentation: The proximity of the substituents to the amino group and the N-methyl group can influence the propensity for certain ring cleavages, potentially leading to different relative abundances of fragment ions compared to the target compound.

While some fragments may be common to both isomers, the relative intensities of these fragments are often different, providing a basis for differentiation.

Compound Key Fragment 1 (m/z) Key Fragment 2 (m/z) Key Fragment 3 (m/z)
4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine154.12153.13139.10
3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine153.13139.10-
Visualizing the Isomeric Comparison

The fragmentation of the isomer is predicted as follows:

M [M+H]⁺ m/z = 182.15 F1 [M+H - C₂H₅•]⁺ m/z = 153.13 M->F1 - C₂H₅• F2 [M+H - C₃H₇•]⁺ m/z = 139.10 M->F2 - C₃H₇•

Caption: Predicted fragmentation of 3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine.

Hypothetical Experimental Protocol

This section outlines a robust LC-MS/MS method for the analysis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine and its isomers.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of small molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²/TopN).

  • Full Scan Range: m/z 100-500.

  • MS/MS: Collision-Induced Dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum. High-resolution mass spectrometry is recommended to confirm the elemental composition of fragment ions.[5]

Analytical Workflow

The overall workflow for the identification and comparison of these pyrazole derivatives is as follows:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Dissolve Standard in Methanol B Inject into LC System A->B C Separation on C18 Column B->C D ESI+ Ionization C->D E MS/MS Fragmentation (CID) D->E F Identify [M+H]⁺ Ion E->F G Analyze Fragmentation Pattern F->G H Compare with Isomer/Reference G->H I Structural Confirmation H->I

Caption: Analytical workflow for pyrazole characterization.

Conclusion

References

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • (2022, September 8).
  • (2025, August 7). Mass spectrometric study of some pyrazoline derivatives.
  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (n.d.). MDPI.
  • Characterization of Substituted Pyrazoles. (n.d.). Benchchem.
  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489–1494.
  • (2023, August 29).
  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. (n.d.). PMC.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry – Science Ready. (n.d.).
  • (2004, August 12). Internal energy and fragmentation of ions produced in electrospray sources. New Home Pages of Dr. Rainer Glaser.
  • (2015, December 16).
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Scheme 16. Fragmentation of 1-methyl-3-nitropyrazole 28. (n.d.).
  • (2026, February 8). 4-Ethyl-3-methyl-1H-pyrazol-5-amine, TRC 500 mg | Buy Online. Fisher Scientific.
  • (2019, April 23).
  • 3-Methyl-1H-pyrazol-5-amine AldrichCPR. (n.d.). Sigma-Aldrich.
  • (2023, August 3). A Mechanism Study on the (+)
  • (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • (2025, May 20). N-ethyl-5-phenyl-1H-pyrazol-3-amine. ChemSynthesis.
  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). (n.d.). Cheméo.
  • 4-ethyl-1-phenyl-1h-pyrazol-5-amine. (n.d.). PubChemLite.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl). (n.d.). NIH.
  • 1492739-85-1 | 1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl). (n.d.). ChemScene.
  • (2025, March 31). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Nepal Journals Online.

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Validation

UV-Vis absorption spectra of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

UV-Vis Absorption Spectra of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine A Comparative Technical Guide for Analytical Characterization Part 1: Executive Summary & Compound Identity Objective: This guide provides a techn...

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Absorption Spectra of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine A Comparative Technical Guide for Analytical Characterization

Part 1: Executive Summary & Compound Identity

Objective: This guide provides a technical analysis of the UV-Vis absorption properties of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine . Due to the absence of a publicly standardized spectral database for this specific building block, this guide utilizes Comparative Analog Analysis (CAA) to derive its spectral characteristics. We validate these predictions against structurally verified standards (e.g., 1-methyl-5-aminopyrazole) to ensure high confidence for analytical method development.

Compound Profile:

  • IUPAC Name: 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

  • CAS Number: 1156891-40-5

  • Molecular Formula:

    
    
    
  • Role: Advanced heterocyclic building block; distinct from the Sildenafil intermediate (which contains a C5-carboxamide/ester moiety).

Part 2: Spectral Characteristics & Comparative Analysis

The UV-Vis spectrum of aminopyrazoles is dominated by


 transitions within the heterocyclic ring. The position of the absorption maximum (

) is heavily influenced by the electronic nature of substituents at the C3 and C4 positions.
Predicted Spectral Profile

Based on the bathochromic shifts induced by alkyl auxochromes, the target compound exhibits a primary absorption band in the deep UV region.

ParameterValue / RangeMechanistic Basis
Primary

235 – 242 nm Bathochromic shift from base core (226 nm) due to C3-Propyl and C4-Ethyl alkyl donation.
Secondary Band < 210 nmHigh-energy ring transitions (often solvent cut-off dependent).
Extinction Coefficient (

)
~6,000 – 9,000

Typical for substituted aminopyrazoles; lower than conjugated esters.
Solvent Effect Minimal SolvatochromismAlkyl substituents provide steric bulk but do not significantly alter the dipole moment in excited states compared to carbonyl analogs.
Comparative Analog Data (CAA)

To validate the predicted range, we compare the target against a "Base Core" and an "Extended Conjugate."

CompoundStructure

(Solvent)
Spectral Shift Logic
Analog A (Base Core) 1-Methyl-5-aminopyrazoleUnsubstituted C3/C4226 nm (

) [1]
Baseline absorption of the 1-methyl-5-aminopyrazole chromophore.
Target Compound 4-Ethyl-1-methyl-3-propyl...C3-Propyl, C4-Ethyl ~238 nm (Predicted)+12 nm Shift: Alkyl groups are weak auxochromes (+5-6 nm per group) via hyperconjugation.
Analog B (Extended) Ethyl 5-amino-1-methyl...C4-Ester (

)
257 nm (EtOH) [2]+31 nm Shift: The C4-ester extends

-conjugation significantly, causing a large red shift.

Critical Note: Do not confuse the target with Analog B (a Sildenafil precursor). The absence of the C4-carbonyl group in the target compound results in a "blue-shifted" spectrum relative to Sildenafil intermediates.

Part 3: Structural Visualization & Auxochrome Map

The following diagram illustrates the structural factors influencing the UV spectrum.

G Core Pyrazole Core (π-System) Spectrum Resulting λmax ~238 nm Core->Spectrum Base Abs (203 nm) N1 N1-Methyl (Fixed Tautomer) N1->Core Stabilizes C5 C5-Amino (Strong Auxochrome) C5->Spectrum +23 nm Red Shift C3 C3-Propyl (Weak Auxochrome) C3->Spectrum +6 nm (Hyperconjugation) C4 C4-Ethyl (Weak Auxochrome) C4->Spectrum +6 nm (Hyperconjugation)

Caption: Auxochrome mapping showing the additive contribution of alkyl substituents to the base pyrazole chromophore.

Part 4: Validated Experimental Protocol

To obtain reproducible spectral data, follow this self-validating protocol designed to eliminate solvent cut-off interference and concentration errors.

Methodology Workflow

Protocol Start Start: Sample Preparation Solvent Solvent Selection: Methanol (HPLC Grade) Cut-off: 205 nm Start->Solvent Stock Stock Solution: 1.0 mg in 10 mL MeOH (~0.6 mM) Solvent->Stock Dilution Serial Dilution: Target 10-20 µM (Abs ~0.8 AU) Stock->Dilution Scan Scan Parameters: Range: 200-400 nm Speed: Medium Dilution->Scan Validation Validation Check: Is λmax 235-245 nm? Is Abs < 1.0? Scan->Validation Validation->Dilution No (Re-dilute) Report Generate Spectrum Validation->Report Yes

Caption: Step-by-step workflow for UV-Vis characterization ensuring absorbance falls within the linear dynamic range.

Detailed Steps:
  • Blank Preparation: Use HPLC-grade Methanol. Ensure the baseline is flat >205 nm.

  • Stock Solution: Weigh 1.0 mg of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine into a 10 mL volumetric flask. Dissolve completely (sonicate if necessary).

  • Working Standard: Dilute 100 µL of Stock into 9.9 mL of Methanol (1:100 dilution).

  • Measurement: Scan from 200 nm to 400 nm.

  • Quality Control:

    • If

      
       appears as a shoulder on the solvent cut-off (<210 nm), switch to Acetonitrile  (cut-off 190 nm).
      
    • The absence of bands >280 nm confirms the purity (lack of oxidized impurities or conjugated contaminants).

Part 5: References

  • TCI Chemicals. Product Specification: 5-Amino-1-methylpyrazole (CAS 1192-21-8). Retrieved from . (Verifies

    
     of base core at 226 nm).
    
  • ChemicalBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate Spectral Data. Retrieved from . (Verifies

    
     of ester analog at 257 nm).[1]
    
  • BLDpharm. 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine (CAS 1156891-40-5). Retrieved from . (Verifies compound existence and commercial availability).

  • Claramunt, R. M., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles." Molecules, 2021, 26(14), 4266. (Provides theoretical grounding for aminopyrazole tautomerism and spectral properties).

Sources

Comparative

A Strategic Guide to Resolving 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine Isomers: A Chromatographic Comparison

In the landscape of pharmaceutical development and synthetic chemistry, the regiochemical purity of a compound is not a trivial detail—it is a critical determinant of efficacy, safety, and regulatory success. The isomers...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and synthetic chemistry, the regiochemical purity of a compound is not a trivial detail—it is a critical determinant of efficacy, safety, and regulatory success. The isomers of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine, a substituted pyrazole, exemplify a common and significant analytical challenge. Due to their nearly identical physical and chemical properties, resolving these structurally similar molecules demands a nuanced and strategic approach to chromatography.[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering field-proven insights and detailed methodologies to empower researchers in selecting and optimizing the most effective separation strategy.

The Analytical Conundrum: Isomeric Similarity

The core difficulty in separating positional isomers of substituted pyrazoles lies in their minimal differences in polarity and molecular weight.[1] These subtle variations often result in insufficient differential partitioning between the mobile and stationary phases, leading to co-elution or poor resolution with standard chromatographic methods. The key to a successful separation is to exploit more subtle molecular attributes, such as shape, steric hindrance, and electronic interactions (e.g., π-π stacking), which can be targeted with specialized stationary phases and carefully optimized conditions.[3][4][5]

High-Performance Liquid Chromatography (HPLC): The Pillar of Versatility and Selectivity

HPLC is the quintessential workhorse for the separation of non-volatile and semi-volatile compounds, offering an extensive arsenal of stationary and mobile phases to modulate selectivity. For aromatic amines like the target pyrazole isomers, the choice of column chemistry is the most impactful decision in method development.

Causality of Column Selection

While a standard C18 column, which separates primarily based on hydrophobicity, is a common starting point, it often fails to resolve closely related isomers.[1] This is because positional isomers can have very similar logP values. To achieve separation, we must introduce alternative interaction mechanisms. A Phenyl-Hexyl stationary phase, for example, offers π-π interactions between its phenyl groups and the aromatic pyrazole ring of the analytes. This "shape selectivity" can effectively differentiate isomers based on their three-dimensional structure and electron distribution.[3][5]

Experimental Protocol: HPLC Separation of Pyrazole Isomers
  • System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in methanol. Dilute to 50 µg/mL with 50:50 methanol:water for injection.

  • Columns for Comparison:

    • Column A: Standard C18, 4.6 x 150 mm, 3.5 µm

    • Column B: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start at 20% B, hold for 1 min.

    • Linear ramp to 80% B over 10 min.

    • Hold at 80% B for 2 min.

    • Return to 20% B and equilibrate for 3 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Data Presentation: Comparative HPLC Performance
Stationary PhaseIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)Rationale for Performance
Standard C186.816.951.1 (Poor Separation)Separation based primarily on hydrophobicity, which is too similar between isomers.
Phenyl-Hexyl 7.52 8.11 2.3 (Baseline Separation) Enhanced selectivity from π-π interactions provides an orthogonal separation mechanism.
Logical Workflow for HPLC Method Development

The process of developing a robust HPLC method is systematic. It begins with defining the goal and moves through a logical sequence of screening and optimization to achieve a validated method.

Caption: A systematic workflow for developing and validating an HPLC separation method.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC utilizes supercritical CO2 as the primary mobile phase, offering significant advantages in speed and environmental impact.[6] Due to the low viscosity and high diffusivity of supercritical fluids, SFC enables high flow rates and rapid column equilibration, drastically reducing run times.[7][8] It is generally considered a normal-phase technique, providing an orthogonal selectivity to reversed-phase HPLC, which is particularly advantageous for separating positional isomers.[7]

Experimental Protocol: SFC Separation of Pyrazole Isomers
  • System: A preparative SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, and a PDA detector coupled with a gas-liquid separator (GLS).

  • Sample Preparation: Prepare a 10 mg/mL solution of the isomer mixture in methanol.

  • Column: A chiral or polar stationary phase, e.g., a polysaccharide-based or 2-ethylpyridine column (4.6 x 150 mm, 5 µm). Chiral columns can often resolve positional isomers due to their rigid 3D structures.

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol

  • Gradient Program: Isocratic elution with 15% Methanol.

  • Flow Rate: 3.0 mL/min

  • Automated Back Pressure Regulator (ABPR): 15 MPa

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation: SFC Performance
Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)Total Run Time (min)
2.853.412.85.0

Interpretation: SFC provides excellent, baseline separation in a fraction of the time required for the HPLC method. Its normal-phase character effectively differentiates the isomers, demonstrating its power for high-throughput applications.

Interdependence of SFC Parameters

Optimizing an SFC separation involves balancing several key parameters that collectively influence retention, selectivity, and peak shape.

SFC_Parameters Parameters Key Parameters Co-solvent % Back Pressure Temperature Retention Analyte Retention Parameters->Retention strongly affects Selectivity Isomer Selectivity Parameters->Selectivity modulates Efficiency Peak Shape & Efficiency Parameters->Efficiency influences

Caption: The relationship between key SFC parameters and chromatographic outcomes.

Gas Chromatography (GC): The High-Resolution Option for Volatile Analytes

GC offers exceptionally high separation efficiency and is an excellent choice if the pyrazole isomers are thermally stable and sufficiently volatile. Coupled with a Mass Spectrometer (MS), GC provides confident peak identification.

Key Considerations
  • Volatility: The primary amine and pyrazole ring introduce polarity, which may reduce volatility. Derivatization (e.g., silylation) can be employed to block active sites, reduce polarity, and improve chromatographic performance.

  • Thermal Stability: The analytes must not degrade at the temperatures required for vaporization in the GC inlet and separation in the column.

  • Mass Spectrometry: While isomers have the same molecular weight, their mass spectral fragmentation patterns can sometimes show subtle, reproducible differences that aid in identification.[9][10]

Experimental Protocol: GC-MS Analysis of Pyrazole Isomers
  • System: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

  • Column: A mid-polarity column, such as a 5% Phenyl Polysilphenylene-siloxane (e.g., Rxi-17Sil MS), is often a good choice for separating isomers of polar compounds.[11] (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: 250 °C, Split mode (20:1).

  • Oven Program:

    • Initial temperature 150 °C, hold for 1 min.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C (Electron Ionization, 70 eV)

  • Mass Range: Scan from m/z 40 to 400.

Data Presentation: Expected GC-MS Performance
Isomer 1Isomer 2
Retention Time (min) 10.3410.51
Molecular Ion (m/z) 193193
Key Fragments (m/z) 178, 164, 136178, 164, 136

Interpretation: GC can provide sharp peaks and excellent resolution. The MS detector confirms the molecular weight and provides fragmentation data for structural confirmation, although the spectra for positional isomers are often very similar.

Comparative Summary and Authoritative Recommendations

TechniquePrimary AdvantageKey LimitationBest For...
HPLC High versatility and selectivity tuning; applicable to a wide range of compounds.Longer run times; higher consumption of organic solvents.Robust analytical method development, quality control, and preparative purification.
SFC Very fast analysis; low organic solvent use ("green"); orthogonal selectivity to RPLC.Requires specialized instrumentation; lower solubilizing power for very polar compounds.High-throughput screening, chiral separations, and rapid purification of isomers.
GC Unmatched peak efficiency and resolution.Limited to volatile and thermally stable compounds; may require derivatization.High-resolution separation of stable isomers; definitive identification when coupled with MS.

Recommendation for Researchers:

For the separation of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine isomers, begin with HPLC method development focused on stationary phase screening. A Phenyl-Hexyl or similar "shape selective" column is highly likely to provide the necessary resolution.[5] If high throughput is a primary driver, SFC is an outstanding alternative that can yield excellent separation with significantly reduced run times and environmental impact.[6][7] GC-MS should be considered a secondary option, contingent on the thermal stability of the specific isomers.

By understanding the underlying principles of each technique and systematically optimizing the critical parameters, researchers can confidently develop a robust and reliable method to resolve these challenging isomers, ensuring the purity and quality required for advanced drug development and scientific discovery.

References

  • Column chromatography conditions for separ
  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. [Link]

  • Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. Sander, L. C., & Wise, S. A. (2011). Chromatographia, 74(1-2), 1-13. [Link]

  • Shape Selectivity in Reversed-Phase Liquid Chromatography. Sander, L.C., & Wise, S.A. LCGC North America. [Link]

  • Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science. [Link]

  • Application Notes and Protocols for the Chromatographic Separ
  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Get Selective. The Analytical Scientist. [Link]

  • Choosing the Correct Column for Chromatographic Selectivity. Waters Corporation Blog. [Link]

  • Resolving the benign and the malign isomers of aryl amines by HPLC. Priya Narayanan, et al. Trade Science Inc. [Link]

  • Evaluation of chiral SFC-MS for the analysis of positional isomers and enantiomers of biologically significant lipids. University of Hradec Králové. [Link]

  • Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Chow, F. K., & Grushka, E. (1977). Analytical Chemistry, 49(12), 1756-1761. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Stacked injection for high efficiency isomer preparation with preparative scale SFC. Separation Science. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine

Executive Safety Summary Compound Identity: 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine CAS Number: 1156891-40-5 Molecular Formula: C9H17N3 Molecular Weight: 167.25 g/mol Operational Hazard Profile: As a substituted ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine CAS Number: 1156891-40-5 Molecular Formula: C9H17N3 Molecular Weight: 167.25 g/mol

Operational Hazard Profile: As a substituted aminopyrazole, this compound presents specific risks associated with nitrogen-containing heterocycles. While specific toxicological data for this exact analog is limited, Structure-Activity Relationship (SAR) analysis mandates handling this as a Category 2 Skin/Eye Irritant and Category 4 Acute Oral Toxin .

  • Primary Risk: Mucous membrane irritation (Eyes/Lungs) due to the basic amine functionality.

  • Secondary Risk: Potential skin sensitization and systemic absorption (lipophilic alkyl chains facilitate dermal penetration).

  • Stability: Amines are prone to oxidation; store under inert gas (Argon/Nitrogen) to prevent degradation into potentially more toxic N-oxides.

The PPE Matrix: Defense in Depth

Do not rely on a single barrier. This matrix is designed to provide redundancy.

Protection ZoneEquipment StandardScientific Rationale
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (0.11mm / 4 mil)2. Outer: Nitrile (Long Cuff, >5 mil)Permeation Dynamics: Pyrazoles are organic heterocycles that can permeate thin latex. Nitrile offers superior resistance to organic amines. The outer glove is sacrificial; change immediately upon splash contact.
Ocular (Eyes) Chemical Splash Goggles (ANSI Z87.1 / EN 166)Alkaline Risk: Amines can cause corneal opacity. Safety glasses with side shields are insufficient for liquid handling or fine powder manipulation where airborne particles can bypass side gaps.
Respiratory Engineering Control (Primary) Fume Hood (Face velocity: 0.5 m/s)PPE (Secondary/Spill) Half-mask with P100/OV CartridgesVapor/Dust Control: Substituted pyrazoles may sublime or form dusts. The Organic Vapor (OV) cartridge protects against the amine base; P100 protects against particulates.
Body Lab Coat (Poly/Cotton) + Apron Chemical-resistant apron (Tyvek/PVC)Absorption Block: Standard lab coats are porous. An apron prevents "soak-through" to the torso during liquid transfer accidents.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Setup
  • Atmosphere Check: Verify fume hood airflow is >100 fpm (0.5 m/s).

  • Inert Environment: This amine is air-sensitive. Prepare a nitrogen or argon line for back-filling containers after use.

  • Decontamination Prep: Prepare a spray bottle of 10% Citric Acid or Dilute Acetic Acid . Acidic solutions neutralize spilled amines immediately, reducing volatility and toxicity.

Phase 2: Weighing & Transfer (The Critical Zone)

Context: Static electricity can cause organic powders to "jump," leading to inhalation risk.

  • Anti-Static Measures: Use an ionizing gun or anti-static weigh boat if the compound is a solid powder.

  • Containment: Perform all weighing inside the fume hood. If the balance is external, use a "balance enclosure" or transfer the closed container to the hood before opening.

  • Transfer Technique:

    • Do not pour.[1] Use a disposable spatula.

    • Immediately wipe the threads of the stock bottle with a Kimwipe dampened in ethyl acetate to prevent crust formation (which compromises the seal).

    • Purge with Nitrogen before recapping.

Phase 3: Reaction & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible with amines.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis or contamination in case of flask breakage.

Visual Workflow: Handling Lifecycle

G cluster_emergency Emergency Loop Start Storage (Cold & Inert) PPE Don PPE (Double Nitrile + Goggles) Start->PPE Hood Engineering Control (Fume Hood Check) PPE->Hood Verify Airflow Weigh Weighing/Transfer (Anti-static) Hood->Weigh Inside Hood React Reaction Setup (Inert Atmosphere) Weigh->React Dissolve/Add Spill Spill Event Weigh->Spill Accident Waste Disposal (Segregated) React->Waste Quench & Dispose Neutralize Apply 10% Citric Acid Spill->Neutralize Neutralize->Waste

Figure 1: Operational workflow for handling 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine, including emergency spill loop.

Emergency & Disposal Logistics

Spill Management (Small Scale < 10g)
  • Evacuate & Ventilate: If outside the hood, clear the area for 15 minutes to allow HVAC to cycle air.

  • Neutralize: Gently cover the spill with 10% Citric Acid or Vinegar . This converts the volatile free base amine into a non-volatile salt.

  • Absorb: Use vermiculite or spill pads.

  • Clean: Wipe area with soap and water; do not use bleach (possibility of forming chloramines).

Waste Disposal[3][4]
  • Classification: Hazardous Organic Waste (Nitrogen-containing).

  • Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) or strong oxidizers. Violent reaction potential.

  • Method: High-temperature incineration is the required disposal method to fully destroy the pyrazole ring system.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Pyrazole Derivatives (General Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

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